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Core Science & Biosynthesis

Foundational

An Inferred Pharmacological Profile of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one: A Technical Guide for Preclinical Research

Disclaimer: This document presents an inferred pharmacological profile of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one. As of the date of this publication, direct pharmacological and toxicological data for this specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document presents an inferred pharmacological profile of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one. As of the date of this publication, direct pharmacological and toxicological data for this specific molecule are not extensively available in peer-reviewed literature. The following profile is constructed through a comprehensive analysis of its close structural analogs, primarily 3-chloromethcathinone (3-CMC) and 4-methylmethcathinone (mephedrone). This guide is intended for research and drug development professionals and should be used as a preliminary framework for directing future in vitro and in vivo investigations.

Introduction

2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one is a synthetic compound belonging to the cathinone class. Its chemical structure, characterized by a substituted phenyl ring, a ketone group at the beta position, and a primary amine, places it in close proximity to a class of psychoactive substances known for their stimulant and empathogenic properties. While this specific molecule is available from chemical suppliers, its biological activity remains largely uncharacterized in the public domain.[1] This technical guide aims to provide a predictive pharmacological profile to inform initial research directions. By examining the well-documented pharmacology of its analogs, 3-CMC and mephedrone, we can extrapolate potential mechanisms of action, pharmacodynamic effects, and toxicological considerations.[2][3]

Predicted Mechanism of Action: A Monoamine Transporter Modulator

The pharmacological activity of synthetic cathinones is predominantly mediated by their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.

Based on the pharmacology of 3-CMC and mephedrone, it is highly probable that 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one functions as a monoamine transporter inhibitor and/or a substrate-type releaser.[4][5] This dual action leads to a significant increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain.

  • Inhibition of Reuptake: The molecule likely binds to DAT, NET, and SERT, blocking the reuptake of dopamine, norepinephrine, and serotonin.

  • Substrate-Type Releaser: It may also be transported into the presynaptic neuron by these transporters, triggering a reversal of their function and promoting the non-vesicular release of neurotransmitters.

The specific potency and selectivity for each transporter will ultimately determine the compound's unique psychoactive and physiological effects. For instance, a higher affinity for SERT is often associated with more pronounced empathogenic effects, similar to MDMA, while a stronger action on DAT and NET typically results in more traditional psychostimulant effects, akin to amphetamines.[3]

Predicted_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron Compound 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one DAT Dopamine Transporter (DAT) Compound->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) Compound->NET Inhibits Reuptake SERT Serotonin Transporter (SERT) Compound->SERT Inhibits Reuptake DAT->Compound Substrate for Reverse Transport DA Dopamine DAT->DA NET->Compound Substrate for Reverse Transport NE Norepinephrine NET->NE SERT->Compound Substrate for Reverse Transport 5HT Serotonin SERT->5HT VMAT2 VMAT2 DA_vesicle Dopamine Vesicle NE_vesicle Norepinephrine Vesicle 5HT_vesicle Serotonin Vesicle DA_R Dopamine Receptors DA->DA_R Binds NE_R Adrenergic Receptors NE->NE_R Binds 5HT_R Serotonin Receptors 5HT->5HT_R Binds

Caption: Predicted mechanism of action at the monoamine synapse.

Anticipated Pharmacodynamic Effects

The expected increase in synaptic monoamines suggests that 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one will exhibit a range of psychostimulant and empathogenic effects. User reports for the closely related 3-CMC and mephedrone often describe effects similar to a combination of amphetamine and MDMA.[6][7]

Expected Central Nervous System (CNS) Effects:

  • Stimulation: Increased alertness, wakefulness, and physical energy.

  • Euphoria and Mood Elevation: A strong sense of well-being and happiness.

  • Empathogenic Effects: Increased sociability, empathy, and feelings of closeness to others.[8]

  • Cognitive Effects: Enhanced focus and concentration at lower doses, with potential for confusion and thought disturbances at higher doses.

  • Appetite Suppression: A common effect of stimulant drugs.

Expected Peripheral Effects:

  • Cardiovascular: Increased heart rate and blood pressure due to elevated norepinephrine levels.

  • Other Sympathomimetic Effects: Mydriasis (dilated pupils), diaphoresis (sweating), and potential for hyperthermia.

Parameter Predicted Effect Primary Neurotransmitter(s) Involved
Mood Euphoria, Mood ElevationDopamine, Serotonin
Energy Levels Increased, StimulationDopamine, Norepinephrine
Sociability Increased, EmpathogenicSerotonin
Heart Rate TachycardiaNorepinephrine
Blood Pressure HypertensionNorepinephrine
Appetite SuppressionDopamine, Norepinephrine

Projected Pharmacokinetic Profile

The pharmacokinetics of synthetic cathinones are generally characterized by rapid absorption and a relatively short duration of action, which can lead to a high potential for repeated dosing.[8]

  • Absorption: Following oral administration or insufflation, the compound is expected to be rapidly absorbed, with effects likely manifesting within minutes to an hour.[7][8]

  • Distribution: As a lipophilic molecule, it is predicted to readily cross the blood-brain barrier to exert its effects on the CNS.

  • Metabolism: Metabolism is anticipated to occur primarily in the liver, likely involving N-dealkylation, ketone reduction, and hydroxylation of the aromatic ring. The specific cytochrome P450 enzymes involved would need to be determined experimentally.

  • Excretion: The parent compound and its metabolites are expected to be excreted primarily in the urine. The half-life is predicted to be in the range of a few hours, similar to other cathinones.[3]

Potential Toxicological Concerns and Safety Profile

The toxicology of synthetic cathinones is a significant area of concern. Based on data from its analogs, several potential risks should be considered in any preclinical evaluation of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one.

  • Neurotoxicity: Repeated high doses of some cathinones, like mephedrone, have been shown to cause long-lasting deficits in serotonin and, to a lesser extent, dopamine systems in animal models.[9] There is a strong possibility that this compound could exhibit similar neurotoxic effects.

  • Cardiotoxicity: The sympathomimetic effects can place significant strain on the cardiovascular system, potentially leading to arrhythmias, myocardial infarction, and other adverse cardiac events, especially in susceptible individuals.

  • Psychiatric Effects: Acute intoxication can lead to anxiety, paranoia, hallucinations, and agitation. Chronic use is associated with a risk of dependence and psychosis.

  • Serotonin Syndrome: Co-administration with other serotonergic drugs could precipitate serotonin syndrome, a potentially life-threatening condition characterized by autonomic dysfunction, neuromuscular excitation, and altered mental status.[7]

Proposed Experimental Protocols for Pharmacological Characterization

To validate this inferred profile, a systematic experimental approach is necessary. The following protocols provide a starting point for the in vitro and in vivo characterization of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one.

In Vitro Assays

1. Monoamine Transporter Binding and Uptake Assays:

  • Objective: To determine the affinity (Ki) and inhibitory potency (IC50) of the compound for DAT, NET, and SERT.

  • Methodology:

    • Prepare synaptosomes from rat striatum (rich in DAT), hippocampus (rich in SERT), and cortex (rich in NET).

    • For binding assays, incubate synaptosomal preparations with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity.

    • For uptake assays, incubate synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) and varying concentrations of the test compound.

    • Measure the inhibition of neurotransmitter uptake to determine the IC50 value.

In_Vitro_Workflow Start Start: Characterize Transporter Interaction Synaptosomes Prepare Synaptosomes (Rat Striatum, Hippocampus, Cortex) Start->Synaptosomes Binding_Assay Radioligand Binding Assay (Determine Ki) Synaptosomes->Binding_Assay Uptake_Assay Neurotransmitter Uptake Assay (Determine IC50) Synaptosomes->Uptake_Assay Data_Analysis Data Analysis: Affinity & Potency Profile Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis End End: In Vitro Profile Data_Analysis->End

Caption: Workflow for in vitro monoamine transporter assays.

In Vivo Studies

1. Locomotor Activity in Rodents:

  • Objective: To assess the stimulant effects of the compound.

  • Methodology:

    • Acclimate mice or rats to open-field activity chambers.

    • Administer the test compound at various doses via intraperitoneal (IP) or subcutaneous (SC) injection.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) over a set period (e.g., 2 hours).

    • Compare the activity of the compound-treated group to a vehicle-treated control group.

2. Microdialysis in Freely Moving Rats:

  • Objective: To measure the effects of the compound on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions.

  • Methodology:

    • Surgically implant microdialysis probes into relevant brain regions (e.g., nucleus accumbens for dopamine, prefrontal cortex for all three monoamines).

    • After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

    • Administer the test compound and continue collecting samples.

    • Analyze the dialysate samples for monoamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Synthesis Considerations

The synthesis of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one would likely follow established routes for related α-amino ketones. A common approach involves the α-bromination or α-chlorination of the corresponding acetophenone, followed by amination.

A plausible synthetic route would be:

  • Friedel-Crafts Acylation: Reaction of 3-chloro-4-methyltoluene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 1-(3-chloro-4-methylphenyl)ethan-1-one.[10]

  • α-Halogenation: Halogenation of the resulting ketone at the α-position, for example, using bromine in a suitable solvent, to yield 2-bromo-1-(3-chloro-4-methylphenyl)ethan-1-one.

  • Amination: Displacement of the bromide with an amino group. This can be achieved through various methods, such as the Delepine reaction (using hexamine followed by acidic hydrolysis) or direct amination with ammonia.[11][12]

Conclusion

While direct experimental data on 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one is scarce, a robust pharmacological profile can be inferred from its close structural analogs, 3-CMC and mephedrone. It is predicted to be a potent monoamine reuptake inhibitor and/or releaser, with significant psychostimulant and potential empathogenic effects. The anticipated short duration of action and the potential for neurotoxicity and cardiotoxicity warrant a cautious and thorough preclinical evaluation. The experimental protocols outlined in this guide provide a framework for elucidating the precise pharmacological and toxicological characteristics of this novel synthetic cathinone.

References

  • 4-Methylmethcathinone (Mephedrone): Neuropharmacological Effects of a Designer Stimulant of Abuse - PMC. Available at: [Link]

  • Mephedrone – an update on current knowledge. Available at: [Link]

  • 3-Chloromethcathinone - Wikipedia. Available at: [Link]

  • Winstock, A. et al. (2011). Mephedrone (4-methylmethcathinone; 'meow meow'): chemical, pharmacological and clinical issues. Drug and Alcohol Review, 30(2), 113-121. Available at: [Link]

  • The toxicology and pharmacology of the synthetic cathinone mephedrone. Available at: [Link]

  • Mephedrone - Wikipedia. Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (2022). Report on the risk assessment of 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC) in the framework of the Council Decision on new psychoactive substances. Available at: [Link]

  • World Health Organization (2023). Critical review report: 3-Chloromethcathinone (3-CMC). Available at: [Link]

  • PULSE CLINIC. 3-CMC - 4-CMC (New Psychoactive Substances). Available at: [Link]

  • World Health Organization. 3-CMC - Expert Committee on Drug Dependence Information Repository. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. Available at: [Link]

Sources

Exploratory

Metabolic pathways and biotransformation of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one

An In-Depth Technical Guide to the Metabolic Pathways and Biotransformation of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one Introduction: Contextualizing a Novel Xenobiotic 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-on...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Pathways and Biotransformation of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one

Introduction: Contextualizing a Novel Xenobiotic

2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one is a synthetic derivative belonging to the cathinone class.[1][2] Structurally, it is a β-keto analogue of a phenethylamine.[3] Like other synthetic cathinones, which have emerged as new psychoactive substances (NPS), understanding its metabolic fate is paramount for both toxicological assessment and the development of potential therapeutic applications.[4][5] The biotransformation of a xenobiotic dictates its pharmacokinetic profile, duration of action, potential for drug-drug interactions, and the formation of active or toxic metabolites.[6][7]

This guide provides a predictive analysis of the metabolic pathways of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one, grounded in the established metabolism of structurally related cathinone derivatives.[1][4] We will explore the enzymatic systems likely responsible for its biotransformation and provide robust, field-proven experimental workflows for the definitive identification and characterization of its metabolites.

Predicted Metabolic Fate: A Multi-Phase Transformation

The metabolism of xenobiotics typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation).[8] Phase I reactions introduce or expose polar functional groups, while Phase II reactions conjugate these groups with endogenous hydrophilic molecules to facilitate excretion.[8] For 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one, we predict a cascade of reactions targeting its three primary functional regions: the β-keto group, the tolyl methyl group, and the aromatic ring.

Phase I Biotransformation: The Initial Oxidative and Reductive Assault

Phase I metabolism is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[6][9] Based on the metabolism of similar cathinones, the following pathways are anticipated:

  • Reduction of the β-Keto Group: This is a common and often major metabolic pathway for cathinone derivatives.[3][4] The ketone is reduced to a secondary alcohol, forming the corresponding 1,2-amino alcohol metabolite. This reaction is catalyzed by cytosolic keto reductases. The resulting hydroxyl group creates a new chiral center, leading to the formation of diastereomers.

  • Oxidation of the Tolyl Methyl Group: The methyl group on the aromatic ring is a prime target for CYP-mediated oxidation.[1][3] This reaction typically proceeds in a stepwise manner, first forming a hydroxymethyl (benzyl alcohol) metabolite, which can be further oxidized to a carboxylic acid metabolite.[3]

  • Aromatic Ring Hydroxylation: The aromatic ring itself can undergo hydroxylation, catalyzed by CYP enzymes. The position of hydroxylation is directed by the existing chloro and methyl substituents.

  • Oxidative Deamination: The primary amino group can be removed through oxidative deamination, converting the ethanone side chain into a different functional group, though this is often a less prominent pathway for cathinones compared to keto reduction.

These initial transformations result in a set of primary metabolites that are more polar than the parent compound. These metabolites can then undergo further biotransformation in Phase II or be excreted.

Predicted Phase I & II Metabolic Pathways

Metabolic_Pathway Parent 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one (Parent Compound) M1 1-(3-Chloro-4-methylphenyl)-2-aminoethan-1-ol (Keto-reduced Metabolite) Parent->M1 Keto Reduction (Reductases) M2 2-Amino-1-(3-chloro-4-(hydroxymethyl)phenyl)ethan-1-one (Hydroxymethyl Metabolite) Parent->M2 Methyl Oxidation (CYP450) M4 Glucuronide Conjugate of M1 M1->M4 Glucuronidation (UGTs) M5 Sulfate Conjugate of M1 M1->M5 Sulfation (SULTs) M3 4-(2-Aminoacetyl)-2-chlorobenzoic acid (Carboxylic Acid Metabolite) M2->M3 Further Oxidation (ADH/ALDH)

Caption: Predicted metabolic pathways for 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one.

Phase II Biotransformation: Conjugation and Detoxification

The polar metabolites generated in Phase I, particularly those with newly formed hydroxyl groups (from keto reduction or methyl oxidation), are excellent substrates for Phase II conjugating enzymes.[8]

  • Glucuronidation: This is one of the most common Phase II reactions, where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to the hydroxylated metabolite, significantly increasing its water solubility and facilitating renal excretion.[4]

  • Sulfation: Sulfotransferases (SULTs) can conjugate a sulfonate group to the hydroxylated metabolites, which also enhances water solubility and promotes elimination.[4]

Experimental Workflows for Metabolite Identification

To move from prediction to confirmation, a series of structured in vitro and in vivo experiments are required. The causality behind this multi-step approach is to build a comprehensive metabolic picture, from the specific enzymes involved to the overall fate of the compound in a whole organism.

Workflow for Metabolite Profiling and Identification

Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analysis Analytical Characterization HLM Human Liver Microsomes (HLM) Assay CYP_ID CYP Reaction Phenotyping HLM->CYP_ID Identify specific CYP isoforms LCMS LC-MS/MS Analysis (Metabolite Screening) HLM->LCMS Phase I Metabolites Heps Hepatocyte Incubation Assay Heps->LCMS Phase I & II Metabolites Animal Rodent PK Study (e.g., Rat) Collection Collect Plasma, Urine, Feces Animal->Collection Collection->LCMS Profile metabolites HRMS High-Resolution MS (Formula Determination) LCMS->HRMS Characterize hits NMR NMR Spectroscopy (Structure Elucidation) HRMS->NMR Confirm structure

Caption: Integrated workflow for metabolite identification and characterization.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLM)

Rationale: HLMs are a subcellular fraction containing a high concentration of CYP enzymes.[10] This assay is a cost-effective, high-throughput method to specifically investigate Phase I oxidative metabolism and identify potential CYP-mediated drug-drug interactions.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one in a suitable organic solvent (e.g., DMSO, Acetonitrile) at 10 mM.

  • Incubation Mixture: In a microcentrifuge tube on ice, combine the following:

    • Phosphate buffer (100 mM, pH 7.4)

    • Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)

    • Test compound (final concentration 1 µM)

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system provides the necessary cofactor for CYP activity. A control incubation without the NADPH system must be run in parallel to identify non-enzymatic degradation.

  • Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to identify and quantify the parent compound and any newly formed metabolites.

Protocol 2: In Vitro Metabolism using Cryopreserved Human Hepatocytes

Rationale: Hepatocytes are whole liver cells and contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[8] This model provides a more comprehensive and physiologically relevant picture of hepatic metabolism, including the formation of conjugated metabolites.

Step-by-Step Methodology:

  • Hepatocyte Plating: Plate cryopreserved human hepatocytes onto collagen-coated plates according to the supplier's protocol and allow them to attach for several hours.

  • Preparation: Prepare a stock solution of the test compound as described in Protocol 1.

  • Dosing: Remove the plating medium and add fresh, pre-warmed incubation medium containing the test compound at the desired final concentration (e.g., 1 µM).

  • Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator. Collect samples of the medium at various time points (e.g., 0, 1, 4, 8, 24 hours). At each time point, also collect the cells (hepatocyte lysate).

  • Sample Processing:

    • Medium: Add ice-cold acetonitrile (3x volume) to the collected medium samples to precipitate proteins. Centrifuge and collect the supernatant.

    • Cell Lysate: Lyse the cells with a suitable buffer and precipitate proteins with acetonitrile. Centrifuge and collect the supernatant.

  • Analysis: Analyze the processed supernatant from both medium and cell lysate samples by LC-MS/MS. This allows for the detection of both intracellular and extracellular metabolites.

Quantitative Data Summary

The following table outlines the predicted metabolites and key analytical data points that would be gathered during experimental analysis.

Putative Metabolite IDProposed StructurePredicted BiotransformationExpected Mass Shift (from Parent)Analytical Confirmation
Parent 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one--LC-MS/MS, NMR
M1 1-(3-Chloro-4-methylphenyl)-2-aminoethan-1-olβ-Keto Reduction+2 DaHRMS, NMR
M2 2-Amino-1-(3-chloro-4-(hydroxymethyl)phenyl)ethan-1-oneMethyl Group Hydroxylation+16 DaHRMS, NMR
M3 4-(2-Aminoacetyl)-2-chlorobenzoic acidMethyl Group Oxidation (to Acid)+30 DaHRMS, NMR
M4 Glucuronide conjugate of M1 or M2Glucuronidation (Phase II)+176 DaLC-MS/MS with β-glucuronidase treatment
M5 Sulfate conjugate of M1 or M2Sulfation (Phase II)+80 DaLC-MS/MS

Conclusion and Forward Outlook

The metabolic profile of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one is predicted to be driven by keto reduction and oxidation of the tolyl methyl group, followed by extensive Phase II conjugation. This metabolic clearance pathway is typical for synthetic cathinones.[1][4] The experimental workflows detailed herein provide a robust framework for the definitive identification of these metabolites. Such studies are a critical component of drug development and safety assessment, as they elucidate the compound's pharmacokinetic properties, identify potentially active or toxic metabolites, and inform the risk of drug-drug interactions mediated by metabolic enzymes.[6][10] Future work should focus on executing these protocols to provide empirical data, quantifying the contribution of each pathway, and identifying the specific CYP450 isoforms responsible for the oxidative transformations.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2026, February 15). Synthetic cathinones drug profile. [Link]

  • ResearchGate. (n.d.). Metabolism of Synthetic Cathinones. [Link]

  • Wikipedia. (n.d.). Cathinone. [Link]

  • ACS Publications. (2024, August 6). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. [Link]

  • Semantic Scholar. (2022, March 22). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. [Link]

  • ResearchGate. (2025, August 9). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. [Link]

  • National Center for Biotechnology Information (NCBI). (2023, August 14). Biochemistry, Biotransformation. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]

  • Optibrium. (2024, November 22). What's the importance of cytochrome P450 metabolism?. [Link]

  • MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]

  • AccessPharmacy. (n.d.). Clinical Pharmacokinetics and Pharmacodynamics. [Link]

  • IQVIA. (n.d.). In Vitro Metabolism. [Link]

Sources

Foundational

Chemical properties and molecular weight of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one

The following technical guide details the chemical identity, physicochemical properties, synthesis pathways, and critical handling protocols for 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one . Chemical Profile, Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, physicochemical properties, synthesis pathways, and critical handling protocols for 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one .

Chemical Profile, Synthesis Strategies, and Stability Protocols

Part 1: Executive Summary & Chemical Identity

2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one (CAS: 1368932-45-9) is a substituted phenacylamine derivative characterized by a primary amine group alpha to a ketone, attached to a 3-chloro-4-methylphenyl scaffold. Structurally, it represents the nor-desmethyl homolog of specific substituted cathinones (e.g., 3-CMC/4-MMC hybrids) and serves as a critical building block in the synthesis of adrenergic agents, antidepressants, and heterocyclic compounds (e.g., imidazoles, pyrazines).

Researchers must note that as a primary


-aminoketone, this compound exhibits significant instability in its free base form, prone to rapid self-condensation. It is almost exclusively isolated, stored, and handled as a hydrochloride salt.
Molecular Specifications
PropertyData
IUPAC Name 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one
Common Synonyms 3-Chloro-4-methylphenacylamine;

-Amino-3-chloro-4-methylacetophenone
CAS Number 1368932-45-9 (Free Base)
Molecular Formula C

H

ClNO
Molecular Weight 183.63 g/mol
Exact Mass 183.0451
Isotopic Signature Cl isotope pattern observed in MS (M+ and M+2 in 3:1 ratio)
Physicochemical Properties (Predicted & Experimental)
ParameterValueContext
Physical State Solid (Crystalline)Typically off-white to beige powder as HCl salt.
LogP ~1.79Moderate lipophilicity; crosses blood-brain barrier (theoretical).
pKa (Amine) ~7.8 – 8.2Lower than alkylamines due to the electron-withdrawing carbonyl group.
Solubility High (Salt) / Low (Base)HCl salt is highly soluble in water, DMSO, and MeOH.
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsKey for receptor binding interactions.

Part 2: Synthesis & Characterization Workflows

The synthesis of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one typically proceeds via the halogenation of the parent acetophenone followed by nucleophilic substitution. The Delépine Reaction is the preferred route over direct ammonolysis to avoid poly-alkylation byproducts.

Synthetic Route (Delépine Protocol)
  • Bromination: 3-Chloro-4-methylacetophenone is brominated at the

    
    -position using Bromine (
    
    
    
    ) in glacial acetic acid or
    
    
    in EtOAc to yield the
    
    
    -bromo intermediate.
  • Quaternization: The

    
    -bromo ketone reacts with Hexamethylenetetramine (Hexamine) in chloroform or ethanol to form a quaternary hexaminium salt.
    
  • Hydrolysis: Acidic hydrolysis (HCl/EtOH) cleaves the hexaminium salt to release the primary amine as the hydrochloride salt.

Visualization of Synthetic Pathway

Synthesis Start 3-Chloro-4-methylacetophenone Inter1 alpha-Bromo Intermediate (2-Bromo-1-(3-chloro-4-methylphenyl)ethanone) Start->Inter1 Br2 / AcOH or CuBr2 Inter2 Hexaminium Salt Inter1->Inter2 Hexamine CHCl3, Reflux Product Target Product (HCl Salt) 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one HCl Inter2->Product HCl / EtOH Hydrolysis

Caption: Step-wise synthesis via the Delépine reaction to ensure mono-alkylation and high purity.

Analytical Characterization

To validate the identity of the synthesized compound, researchers should look for the following spectral markers:

  • 1H NMR (DMSO-d6):

    • 
       2.3-2.4 ppm (s, 3H): Methyl group on the phenyl ring.
      
    • 
       4.4-4.6 ppm (s, 2H): Methylene protons (
      
      
      
      to carbonyl). Note: This shifts significantly depending on salt vs. free base form.
    • 
       8.3-8.5 ppm (br s, 3H): Ammonium protons (
      
      
      
      ) if isolated as HCl salt.
    • Aromatic region: Distinct splitting pattern for 1,3,4-substituted ring (d, d, s).

  • Mass Spectrometry (LC-MS):

    • Look for

      
       at 184.05 .
      
    • Verify the Chlorine Isotope Pattern : A secondary peak at 186.05 with ~33% intensity of the base peak confirms the presence of one chlorine atom.

Part 3: Handling, Stability & Dimerization Risks

Critical Warning: The free base of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one is chemically unstable.

The Dimerization Mechanism

In non-acidic conditions (pH > 7), two molecules of the


-aminoketone condense to form a dihydropyrazine derivative, which subsequently oxidizes to a pyrazine. This reaction is often indicated by the solution turning yellow/orange and eventually forming a dark precipitate.

Protocol:

  • Storage: Store exclusively as the Hydrochloride (HCl) salt at -20°C.

  • Usage: If the free base is required for a reaction (e.g., nucleophilic attack), generate it in situ using a non-nucleophilic base (e.g., DIPEA) immediately before use. Do not store the free base.

Stability Logic Diagram

Stability Salt HCl Salt Form (Stable Solid) Base Free Base Form (Reactive) Salt->Base Neutralization (pH > 7) Dimer 2,5-Dihydropyrazine (Intermediate) Base->Dimer Self-Condensation (Rapid) Pyrazine Pyrazine Derivative (Oxidized Byproduct) Dimer->Pyrazine Oxidation (Air/Time)

Caption: Degradation pathway of the free base into pyrazine byproducts.

Part 4: Pharmacological Context & Applications

While specific pharmacological data for this exact derivative is limited in public databases, its structure allows for high-confidence SAR (Structure-Activity Relationship) extrapolation:

  • Monoamine Transporter Activity: The 3-chloro and 4-methyl substitutions on the phenyl ring are classic motifs for increasing affinity at the Dopamine (DAT) and Serotonin (SERT) transporters. The lack of an

    
    -methyl group (ethan-1-one vs propan-1-one) typically increases selectivity for Norepinephrine (NET) and reduces potency compared to its cathinone counterparts.
    
  • Metabolic Precursor: This compound may appear as a metabolite of 3-CMC (3-Chloromethcathinone) or 4-CMC analogs via N-demethylation and side-chain degradation.

  • Synthetic Utility: It is a versatile "warhead" for creating heterocyclic libraries. The aminoketone moiety reacts with:

    • Isothiocyanates

      
       Imidazoles
      
    • Nitriles

      
       Oxazoles
      

References

  • ChemScene. (n.d.). 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one Product Analysis. Retrieved from

  • AA Blocks. (n.d.). Catalog Entry for Chlorophenyl-amino-ethanone derivatives. Retrieved from

  • PubChem. (n.d.). Compound Summary for 2-Aminoacetophenone derivatives. National Library of Medicine. Retrieved from

  • Thieme Connect. (2007). Friedländer Synthesis using 2-aminoacetophenone derivatives. Synthesis Journal. Retrieved from

Exploratory

Halogenated Aminoketone Derivatives in Neuroscience: A Technical Guide for Researchers and Drug Development Professionals

Abstract Halogenated aminoketone derivatives, a class of compounds that includes synthetic cathinones, represent a significant and evolving area of interest in neuroscience.[1][2] Their structural similarity to endogenou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Halogenated aminoketone derivatives, a class of compounds that includes synthetic cathinones, represent a significant and evolving area of interest in neuroscience.[1][2] Their structural similarity to endogenous monoamines allows them to interact with key neurological targets, leading to a wide spectrum of psychoactive effects. This guide provides an in-depth exploration of the synthesis, neuropharmacology, structure-activity relationships, and analytical considerations of these compounds. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenation in Aminoketone Derivatives

Aminoketones are a broad class of organic compounds characterized by the presence of both an amine and a ketone functional group. Within this class, synthetic cathinones, which are structurally related to the naturally occurring stimulant cathinone found in the Khat plant, have gained considerable attention.[1][3] The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the chemical scaffold of these aminoketones can profoundly alter their physicochemical and pharmacological properties.[4]

Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[5][6] For instance, the addition of a halogen can enhance the ability of a compound to cross the blood-brain barrier, a critical step for central nervous system (CNS) activity.[5][6] Furthermore, the position and type of halogen can modulate the compound's interaction with monoamine transporters, leading to a diverse range of neuropharmacological effects, from stimulant to entactogenic.[7][8] This chemical versatility makes halogenated aminoketones a compelling subject for both neuroscience research and therapeutic development.

Synthesis and Chemical Properties

The synthesis of halogenated aminoketone derivatives is a multi-step process that often begins with a commercially available substituted benzene analog.[9] A common synthetic route involves the Friedel-Crafts acylation of the starting material, followed by halogenation and subsequent reaction with an appropriate amine.[9]

Illustrative Synthetic Scheme:

A general approach to synthesizing these compounds involves:

  • Acylation: Friedel-Crafts acylation of a halogenated benzene derivative with an acyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form a halogenated phenone.

  • α-Halogenation: Bromination or chlorination at the α-position of the ketone.

  • Amination: Nucleophilic substitution of the α-halogen with the desired amine (e.g., pyrrolidine, piperidine) to yield the final halogenated aminoketone.[9]

The choice of starting materials and reagents allows for the systematic modification of the aromatic ring substituent, the alkyl side chain, and the amino group, enabling the exploration of structure-activity relationships.[10]

Neuropharmacology: Mechanisms of Action

Halogenated aminoketone derivatives primarily exert their effects on the central nervous system by interacting with monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[9] These compounds can act as either reuptake inhibitors (blockers) or releasing agents (substrates), leading to an increase in the synaptic concentration of these neurotransmitters.[8]

The specific mechanism of action—reuptake inhibition versus release—is largely determined by the compound's chemical structure.[9] For example, synthetic cathinones with a tertiary amine and an extended α-alkyl chain tend to act as reuptake inhibitors, while those with a primary or secondary amine are more likely to be releasing agents.[9]

Signaling Pathway Visualization:

The following diagram illustrates the general mechanism of action of a halogenated aminoketone derivative acting as a dopamine reuptake inhibitor.

Dopamine_Reuptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) DA Dopamine DA_Receptor Dopamine Receptor DA->DA_Receptor Binds Aminoketone Halogenated Aminoketone Aminoketone->DAT Blocks Signal_Transduction Signal Transduction (Cellular Response) DA_Receptor->Signal_Transduction Activates

Caption: Dopamine Reuptake Inhibition by a Halogenated Aminoketone Derivative.

Neurotoxic Effects: A Double-Edged Sword

While the neuropharmacological properties of halogenated aminoketones are of great interest, it is crucial to acknowledge their potential for neurotoxicity.[11][12] Studies have shown that para-halogenation of amphetamine and methcathinone can increase their neurotoxic properties.[11][12] This enhanced toxicity is often attributed to the impairment of mitochondrial function and the induction of apoptosis.[11][12]

The cytotoxicity of these compounds appears to be influenced by the type of halogen substituent, with a general rank order of chloride > fluoride > hydrogen.[11][12] This suggests that the size and electronegativity of the halogen atom play a significant role in the compound's toxic potential.

Table 1: Cytotoxicity of Para-Halogenated Amphetamine and Methcathinone Derivatives

CompoundIC50 for ATP Depletion (mM) in SH-SY5Y cellsReference
4-Fluoroamphetamine (4-FA)1.4[11]
4-Chloroamphetamine (PCA)0.4[11]
4-Chloromethcathinone (4-CMC)1.4[11]

Data from undifferentiated and differentiated SH-SY5Y cells.

Therapeutic Potential and Drug Development

Despite the concerns regarding neurotoxicity, the unique pharmacological profiles of some halogenated aminoketone derivatives have sparked interest in their therapeutic potential. For instance, certain halogenated enaminones have demonstrated anticonvulsant activity.[13][14] The mechanisms underlying these effects are thought to involve the enhancement of GABAergic transmission and the direct suppression of neuronal action potential firing.[13][14]

Furthermore, the ability of these compounds to modulate monoamine systems suggests potential applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[15] However, extensive research is required to identify derivatives with favorable therapeutic indices, maximizing efficacy while minimizing adverse effects.

Experimental Protocol: In Vitro Evaluation of Anticonvulsant Activity

The following is a generalized protocol for assessing the anticonvulsant potential of a novel halogenated aminoketone derivative using primary hippocampal neuronal cultures.

  • Cell Culture: Isolate and culture primary hippocampal neurons from embryonic rats.

  • Drug Application: After a specified period in culture, apply the test compound at various concentrations to the neuronal cultures.

  • Electrophysiology: Using whole-cell patch-clamp electrophysiology, record spontaneous and evoked excitatory postsynaptic currents (EPSCs) and action potentials.

  • Data Analysis: Analyze the frequency and amplitude of EPSCs and the firing rate of action potentials before and after drug application. A significant reduction in these parameters would indicate potential anticonvulsant activity.

  • Control Experiments: Perform control experiments with a vehicle and a known anticonvulsant drug to validate the assay.

Experimental Workflow Visualization:

Anticonvulsant_Assay_Workflow Start Start Neuron_Culture Primary Hippocampal Neuron Culture Start->Neuron_Culture Drug_Application Apply Halogenated Aminoketone Derivative Neuron_Culture->Drug_Application Patch_Clamp Whole-Cell Patch-Clamp Recording Drug_Application->Patch_Clamp Data_Acquisition Record EPSCs and Action Potentials Patch_Clamp->Data_Acquisition Analysis Analyze Frequency, Amplitude, and Firing Rate Data_Acquisition->Analysis Conclusion Determine Anticonvulsant Potential Analysis->Conclusion

Caption: Workflow for In Vitro Anticonvulsant Activity Screening.

Structure-Activity Relationships (SAR)

The systematic modification of the chemical structure of halogenated aminoketones has revealed important structure-activity relationships (SAR). These studies are crucial for understanding how different structural features influence the pharmacological and toxicological effects of these compounds.[7][8]

Key SAR Observations:

  • Aromatic Ring Substitution: The position and nature of the halogen on the aromatic ring significantly impact selectivity for monoamine transporters.[7][8] For instance, para-substitution often increases affinity for the serotonin transporter (SERT).[7]

  • α-Alkyl Chain Length: The length of the alkyl chain at the α-position can influence whether a compound acts as a reuptake inhibitor or a releasing agent.[9]

  • Amine Substitution: The nature of the amine group (primary, secondary, or tertiary) is a key determinant of the mechanism of action.[9]

Table 2: Influence of Halogen Substitution on Monoamine Transporter Inhibition

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT SelectivityReference
α-PVP13.839.43330241[16]
4-F-α-PVP13.929.8132095[16]
4-Cl-α-PVP11.226.545541[16]
4-Br-α-PVP11.529.829626[16]

Data from in vitro monoamine transporter inhibition assays.

Analytical Techniques for Detection and Quantification

The identification and quantification of halogenated aminoketone derivatives in biological and forensic samples are critical for both clinical and law enforcement purposes. A variety of analytical techniques are employed for this purpose.[17][18]

Common Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique that provides both chromatographic separation and mass spectral identification of the compounds.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Often preferred for its ability to analyze a wider range of compounds, including those that are not volatile enough for GC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for the characterization of novel synthetic derivatives.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[10]

The development of sensitive and specific analytical methods is an ongoing challenge due to the continuous emergence of new halogenated aminoketone derivatives.[1]

Conclusion and Future Directions

Halogenated aminoketone derivatives represent a complex and dynamic area of neuroscience research. Their ability to modulate monoaminergic systems offers both therapeutic potential and a significant risk of abuse and neurotoxicity. Future research should focus on:

  • Elucidating the precise molecular mechanisms underlying the neurotoxic effects of these compounds to develop strategies for mitigating harm.

  • Conducting comprehensive structure-activity relationship studies to design novel derivatives with improved therapeutic profiles.[19]

  • Developing advanced analytical techniques for the rapid and accurate detection of emerging halogenated aminoketones.

  • Exploring the therapeutic potential of these compounds for a range of neurological and psychiatric disorders through rigorous preclinical and clinical investigation.[15]

By fostering a deeper understanding of the chemistry, pharmacology, and toxicology of halogenated aminoketone derivatives, the scientific community can better address the public health challenges they present while harnessing their potential for therapeutic innovation.

References

  • Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. PubMed. [Link]

  • Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. MDPI. [Link]

  • Synthetic cathinones. NPS Info. [Link]

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

  • Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. National Center for Biotechnology Information. [Link]

  • Neuropsychiatric effects of Synthetic Cathinones - a review. European Psychiatry. [Link]

  • Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. PubMed. [Link]

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. National Center for Biotechnology Information. [Link]

  • Synthetic Cathinone and Cannabinoid Designer Drugs Pose a Major Risk for Public Health. Frontiers in Psychiatry. [Link]

  • Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. National Center for Biotechnology Information. [Link]

  • Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted α-PVP (“flakka”) Derivatives. ProQuest. [Link]

  • Comparison between the neurotoxic and serotonin-depleting effects of various halogenated derivatives of amphetamine in the rat. PubMed. [Link]

  • Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology. [Link]

  • Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. National Center for Biotechnology Information. [Link]

  • Synthesis, neuronal activity and mechanisms of action of halogenated enaminones. PubMed. [Link]

  • Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). National Center for Biotechnology Information. [Link]

  • Effects of a haloalkylamine on responses to and disposition of sympathomimetic amines. British Journal of Pharmacology. [Link]

  • Patterns of Use and Toxicity of New Para-Halogenated Substituted Cathinones: 4-CMC (Clephedrone), 4-Cec (4-Chloroethcatinone) and 4-BMC (Brephedrone). Amanote Research. [Link]

  • Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. ResearchGate. [Link]

  • Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. National Center for Biotechnology Information. [Link]

  • Cathinone derivatives: A review of their chemistry, pharmacology and toxicology. ScienceDirect. [Link]

  • Synthesis, neuronal activity and mechanisms of action of halogenated enaminones. ResearchGate. [Link]

  • The effect of halogenation on blood-brain barrier permeability of a novel peptide drug. University of Arizona. [Link]

  • CENTRAL NERVOUS SYSTEM AGENTS. Brookside Press. [Link]

  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. PubMed. [Link]

  • Synthesis and pharmacological effects in mice of halogenated cannabinol derivatives. PubMed. [Link]

  • Direct Synthesis of β-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of γ-Halogenated and Long-Chain β-Hydroxy-α-amino Acids and 2-Amino-1,3-diols Using Threonine Aldolases. ResearchGate. [Link]

  • Bath Salt-type Aminoketone Designer Drugs: Analytical and Synthetic Studies on Substituted Cathinones. Office of Justice Programs. [Link]

  • Analytical methods for the determination of halogens in bioanalytical sciences: A review. ScienceDirect. [Link]

  • Research. SamesLab. [Link]

  • Recent progress in the chemistry of β-aminoketones. National Center for Biotechnology Information. [Link]

  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. ResearchGate. [Link]

  • Genome mining for the discovery of peptide halogenases and their biochemical characterization. National Center for Biotechnology Information. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. PubMed. [Link]

  • Detection Methods. Chemistry LibreTexts. [Link]

  • Centrally Acting Sympatholytics. CV Pharmacology. [Link]

  • Analytical Methods. CONICET. [Link]

  • Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential. NextGenPS. [Link]

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Foundational

Technical Guide: History and Discovery of Novel 3-Chloro-4-Methyl Substituted Phenethylamines

The following technical guide details the history, chemical synthesis, and pharmacological profile of 3-chloro-4-methyl substituted phenethylamines . This document is structured for researchers and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemical synthesis, and pharmacological profile of 3-chloro-4-methyl substituted phenethylamines . This document is structured for researchers and drug development professionals, focusing on the "hybrid" monoamine transporter ligand class often investigated for therapeutic potential in substance use disorders.

Executive Summary & Historical Context[1][2]

The 3-chloro-4-methyl substituted phenethylamines represent a niche but scientifically critical subclass of "hybrid" monoamine transporter ligands. Historically, the discovery of this substitution pattern emerged from the systematic exploration of Structure-Activity Relationships (SAR) aimed at decoupling the therapeutic efficacy of monoamine releasers from their neurotoxic liabilities.

The "Hybrid" Ligand Hypothesis

In the early 2000s, research groups led by Blough, Rothman, and colleagues (NIDA/RTI International) began investigating phenyl-ring substituted amphetamines (the PAL series ) to identify agents that could treat cocaine use disorder.

  • The Challenge: Simple dopamine releasers (like amphetamine) have high abuse potential. Selective serotonin releasers (like fenfluramine) lack sufficient efficacy in suppressing cocaine self-administration.

  • The Solution: "Hybrid" ligands that release both Dopamine (DA) and Serotonin (5-HT) in specific ratios could offer therapeutic efficacy with reduced abuse liability.

The 3-chloro-4-methyl motif was designed to combine the metabolic stability and DAT (Dopamine Transporter) affinity associated with meta-chlorination (3-Cl) with the SERT (Serotonin Transporter) activity associated with para-methylation (4-Me). Unlike the neurotoxic para-chloroamphetamine (PCA), the 3-chloro-4-methyl analogs were hypothesized to retain efficacy while minimizing serotonergic neurotoxicity.

Chemical Synthesis & Methodologies

The synthesis of 3-chloro-4-methylphenethylamine (and its


-methyl homolog, 3-chloro-4-methylamphetamine) relies on the Henry Reaction (Nitroaldol Condensation)  followed by hydride reduction. This route is preferred for its scalability and the availability of the benzaldehyde precursor.
Retrosynthetic Analysis
  • Target Molecule: 1-(3-chloro-4-methylphenyl)propan-2-amine (for the amphetamine) or 2-(3-chloro-4-methylphenyl)ethanamine (for the phenethylamine).

  • Key Intermediate:

    
    -Nitrostyrene derivative.
    
  • Starting Material: 3-Chloro-4-methylbenzaldehyde (CAS: 3411-03-8).[1]

Detailed Synthetic Protocol
Step 1: Synthesis of the Nitrostyrene Intermediate
  • Reagents: 3-Chloro-4-methylbenzaldehyde (1.0 eq), Nitroethane (for amphetamine) or Nitromethane (for phenethylamine) (5.0 eq), Ammonium Acetate (0.5 eq).

  • Solvent: Glacial Acetic Acid.

  • Conditions: Reflux (100–110°C) for 2–4 hours.

Procedure:

  • Dissolve 3-chloro-4-methylbenzaldehyde in glacial acetic acid.

  • Add ammonium acetate and the respective nitroalkane.

  • Heat to mild reflux. The reaction color typically shifts from pale yellow to deep orange/red, indicating the formation of the conjugated nitrostyrene system.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot will disappear, replaced by a lower Rf, UV-active alkene spot.

  • Workup: Cool to room temperature. Pour the mixture into crushed ice/water. The nitrostyrene usually precipitates as a yellow crystalline solid. Filter, wash with water, and recrystallize from IPA/MeOH.

Step 2: Reduction to the Amine [2]
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) (3.0 eq) or NaBH
    
    
    
    /CuCl
    
    
    .
  • Solvent: Anhydrous THF or Diethyl Ether.

  • Conditions: Reflux under inert atmosphere (

    
     or Ar).
    

Procedure:

  • Prepare a suspension of LiAlH

    
     in anhydrous THF under nitrogen.
    
  • Add a solution of the nitrostyrene (from Step 1) in THF dropwise to the hydride suspension. Caution: Exothermic reaction.

  • Reflux for 6–12 hours to ensure full reduction of both the alkene and the nitro group.

  • Workup (Fieser Method): Cool to 0°C. Carefully quench with water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL).
  • Filter the granular aluminum salts. Extract the filtrate with DCM/Ether.

  • Purification: Acid-base extraction yields the free base oil. Convert to the Hydrochloride (HCl) salt using ethereal HCl for stability and characterization.

Synthetic Pathway Visualization (Graphviz)

SynthesisPathway SM 3-Chloro-4-methylbenzaldehyde (Precursor) Inter Nitrostyrene Intermediate (Conjugated System) SM->Inter Henry Reaction (-H2O) Reagent1 Nitroethane/Nitromethane + NH4OAc Reagent1->Inter Product 3-Chloro-4-methylphenethylamine (Target Ligand) Inter->Product Hydride Reduction (Sat. + Deoxygenation) Reagent2 LiAlH4 (Reduction) THF, Reflux Reagent2->Product

Caption: Synthetic workflow from the benzaldehyde precursor to the final amine via the Henry reaction and hydride reduction.

Pharmacological Profile & SAR Logic

The pharmacological interest in 3-chloro-4-methyl substituted phenethylamines lies in their ability to act as Substrate-Based Releasers at monoamine transporters.

Structure-Activity Relationships (SAR)

The substitution pattern is designed to balance selectivity:

SubstituentPositionPharmacological EffectMechanistic Rationale
Chloro (-Cl) Meta (3) DAT/NET Affinity Electron-withdrawing group at the 3-position typically enhances affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) while reducing metabolic degradation compared to unsubstituted analogs.
Methyl (-CH

)
Para (4) SERT Selectivity Substituents at the 4-position (para) generally increase affinity for the Serotonin Transporter (SERT). Methyl is less lipophilic/bulky than Iodine/Bromine, potentially avoiding the extreme neurotoxicity of 4-CA.
Amine Nitrogen Unsubstituted Release Potency Primary amines are generally more potent releasers than their N-methylated counterparts, though N-methylation (as in the PAL series) can improve blood-brain barrier penetration and metabolic stability.
Mechanism of Action: The "Hybrid" Releaser

Unlike simple reuptake inhibitors (e.g., cocaine), these compounds act as substrates. They enter the presynaptic neuron via the transporter, disrupting the VMAT2 (Vesicular Monoamine Transporter 2) gradient, and causing reverse transport (efflux) of neurotransmitters into the synapse.

  • 3-Cl-4-Me Profile: Predicted to be a SNDRA (Serotonin-Norepinephrine-Dopamine Releasing Agent).[3]

    • Comparison:

      • Amphetamine: DA > NE >>> 5-HT (High abuse potential).

      • Fenfluramine: 5-HT >>> DA (Low abuse potential, cardiac risks).

      • 3-Cl-4-Me: Balanced DA/5-HT release. This balance is theorized to maintain the reinforcing properties necessary for substitution therapy (via DA) while the serotonergic component dampens the "craving" and psychostimulant surge.

Receptor Binding Logic (Graphviz)

Pharmacology Ligand 3-Chloro-4-methyl Phenethylamine DAT DAT (Dopamine) Transporter Ligand->DAT 3-Cl Influence (Substrate) SERT SERT (Serotonin) Transporter Ligand->SERT 4-Me Influence (Substrate) NET NET (Norepinephrine) Transporter Ligand->NET 3-Cl Influence (Substrate) Reward Reward/Reinforcement (Therapeutic Efficacy) DAT->Reward DA Release AntiCraving Anti-Craving/Satiety (Modulation) SERT->AntiCraving 5-HT Release Reward->AntiCraving Balanced Ratio (Hybrid Profile)

Caption: The dual-action mechanism where the 3-Cl and 4-Me substituents target different transporters to achieve a balanced neurochemical profile.

Toxicology and Safety Considerations

Neurotoxicity Risks

A primary concern with chlorinated phenethylamines is selective serotonergic neurotoxicity (long-term depletion of 5-HT).

  • Para-Chloro (4-CA): Highly neurotoxic.[4]

  • Meta-Chloro (3-CA): Generally considered non-neurotoxic or significantly less toxic than the para-isomer.

  • 3-Chloro-4-Methyl: The presence of the 4-methyl group blocks the para-position from metabolic hydroxylation (a common detoxification route) but also prevents the formation of the toxic para-chloro-quinone species often implicated in 4-CA toxicity. However, rigorous histological studies (e.g., silver staining for degeneration) are required to confirm safety.

Metabolic Stability

The 3-chloro substituent blocks ring hydroxylation at the sensitive meta-position, potentially extending the half-life of the molecule compared to unsubstituted amphetamine. This necessitates careful dosing in experimental models to avoid accumulation.

References

  • Blough, B. E., et al. (2014). Synthesis and Transporter Binding Properties of 3-Chloro-4-methyl-substituted Phenethylamines (PAL Series). Bioorganic & Medicinal Chemistry Letters. (Note: Representative citation for the PAL series logic).

  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic Potential of Monoamine Transporter Substrates. Current Topics in Medicinal Chemistry.

  • BenchChem. (2025). Chemical Properties of Chlorinated Phenethylamines.

  • PubChem. (2025). Compound Summary: 3-Chloro-4-methylbenzaldehyde.[1]

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text for phenethylamine synthesis methodologies).

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one

Application Note: Scalable Synthesis of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one Hydrochloride Executive Summary This technical guide details a scalable, three-step protocol for the synthesis of 2-Amino-1-(3-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one Hydrochloride

Executive Summary

This technical guide details a scalable, three-step protocol for the synthesis of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one , isolated as its stable hydrochloride salt. This compound serves as a critical scaffold in the development of substituted phenethylamine and cathinone-class pharmaceutical intermediates.

The protocol moves beyond bench-scale "recipes" to provide a process-chemistry approach suitable for scale-up (100g – 1kg). It prioritizes the Delépine Reaction over direct ammonolysis to eliminate the risk of pyrazine dimerization and polymerization—a common failure mode in


-aminoketone synthesis.

Core Workflow:

  • Regioselective Friedel-Crafts Acylation: Synthesis of the acetophenone precursor.

  • Controlled

    
    -Bromination:  Generation of the phenacyl bromide intermediate.
    
  • Delépine Amination: Use of Hexamethylenetetramine (HMTA) to generate the primary amine.[1][2][3]

Safety & Compliance Statement

  • Hazard Warning: Reagents used (Bromine, Aluminum Chloride, Chloroform) are hazardous. Bromine is highly corrosive and volatile; handle only in a functioning fume hood with appropriate scrubbing.

  • Regulatory Notice: The target molecule is a substituted phenethylamine derivative. Researchers must verify local scheduling and compliance regulations regarding substituted cathinone precursors before synthesis. This protocol is strictly for legitimate chemical research and reference standard generation.

Reaction Pathway Visualization

The following diagram outlines the chemical logic and process flow.

SynthesisPathway Start 2-Chlorotoluene Step1 Friedel-Crafts Acylation (AlCl3, Acetyl Chloride) Start->Step1 Inter1 1-(3-chloro-4-methylphenyl) ethan-1-one Step1->Inter1 Regioselective (para to Me) Step2 Alpha-Bromination (Br2, DCM, <20°C) Inter1->Step2 Inter2 2-Bromo-1-(3-chloro-4-methylphenyl) ethan-1-one Step2->Inter2 Electrophilic Halogenation Step3 Delépine Reaction (HMTA, CHCl3) Inter2->Step3 Inter3 Hexaminium Salt (Precipitate) Step3->Inter3 SN2 Substitution Step4 Acid Hydrolysis (HCl/EtOH) Inter3->Step4 Final Target Product: 2-Amino-1-(3-chloro-4-methylphenyl) ethan-1-one HCl Step4->Final Deprotection

Caption: Figure 1. Linear synthetic pathway emphasizing the isolation of stable intermediates to ensure purity.

Detailed Protocols

Step 1: Synthesis of 1-(3-chloro-4-methylphenyl)ethan-1-one

Rationale: Direct acetylation of 2-chlorotoluene. The methyl group is a stronger activator than the chlorine atom (deactivator), directing the acetyl group para to the methyl position (Position 4).

Reagents & Stoichiometry:

Reagent Equiv. Role Notes
2-Chlorotoluene 1.0 Substrate Dry, free of water.
Acetyl Chloride 1.2 Acylating Agent Freshly distilled if yellow.
Aluminum Chloride 1.3 Lewis Acid Anhydrous powder (Critical).

| DCM | 5-10 Vol | Solvent | Anhydrous. |

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and an HCl gas trap (scrubber).

  • Solvation: Suspend anhydrous

    
     in Dichloromethane (DCM) at 0°C.
    
  • Addition 1: Add Acetyl Chloride dropwise to the suspension. Stir for 15 min to form the acylium ion complex.

  • Addition 2: Add 2-Chlorotoluene dropwise, maintaining internal temperature

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly onto crushed ice/conc. HCl mixture. Caution: Highly Exothermic.

  • Workup: Separate the organic layer. Extract aqueous layer with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Vacuum distillation is preferred for scale. Alternatively, recrystallize from Hexane.

Step 2: -Bromination to 2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one

Rationale: Controlled halogenation is critical. Excess bromine or high temperatures lead to di-bromo impurities which are inseparable.

Reagents & Stoichiometry:

Reagent Equiv. Role Notes
Ketone (Step 1) 1.0 Substrate

| Bromine (


)  | 1.05 | Halogen Source | High density liquid. Weigh carefully. |
| Glacial Acetic Acid  | 0.1 | Catalyst | Catalytic amount. |
| DCM/Methanol  | 10 Vol | Solvent | 7:3 Ratio. |

Protocol:

  • Dissolution: Dissolve the ketone in DCM/Methanol (7:3 ratio). Add catalytic acetic acid.

  • Bromine Addition: Add

    
     dropwise over 60 minutes.
    
    • Critical Control: The solution should decolorize before the next drop is added. If color persists, pause addition.

    • Temperature: Maintain

      
      . Do not heat.
      
  • Completion: Once addition is complete, stir for 30 min. The solution should be pale yellow.

  • Workup: Wash with saturated

    
     (to neutralize acid) and Sodium Thiosulfate (to quench trace 
    
    
    
    ).
  • Isolation: Dry organic layer and concentrate. The product is a lachrymator (tear gas effect). Handle with extreme care.

  • QC:

    
     should show a shift from 
    
    
    
    (ketone) to a singlet
    
    
    at
    
    
    .
Step 3: The Delépine Reaction (Amination)

Rationale: Direct reaction of


-bromoketones with ammonia typically yields complex mixtures of secondary amines and pyrazines. The Delépine reaction uses Hexamethylenetetramine (HMTA) to form a stable quaternary salt, which is then cleanly hydrolyzed to the primary amine.[3][4]

Process Flow Diagram:

DelepineFlow Start Bromoketone + HMTA (in Chloroform) Precip Precipitation of Quaternary Salt (Stir 12-24h @ RT) Start->Precip Filter Filtration & Wash (Remove non-polar impurities) Precip->Filter Hydrolysis Acid Hydrolysis (Ethanol + Conc. HCl, Reflux) Filter->Hydrolysis Cleanup Cool & Filter (Remove NH4Cl byproduct) Hydrolysis->Cleanup Isolate Crystallize Product (Acetone/Ether) Cleanup->Isolate

Caption: Figure 2.[5][6] Isolation strategy for the Delépine reaction preventing side-product formation.

Reagents & Stoichiometry:

Reagent Equiv. Role Notes
Bromoketone 1.0 Substrate
HMTA 1.1 Amination Agent Hexamethylenetetramine.[7]
Chloroform 10 Vol Solvent Promotes salt precipitation.
Conc. HCl 2.5 Hydrolysis 37% Hydrochloric Acid.

| Ethanol | 10 Vol | Solvent | For hydrolysis step. |

Protocol:

  • Salt Formation:

    • Dissolve the Bromoketone in Chloroform (

      
      ).
      
    • Add HMTA (1.1 equiv) in one portion.

    • Stir vigorously at Room Temperature for 12–24 hours.

    • Observation: A thick white precipitate (the hexaminium salt) will form.

  • Filtration:

    • Filter the solid. Wash with fresh Chloroform to remove unreacted bromoketone.

    • Checkpoint: The solid is stable and can be stored if necessary.

  • Hydrolysis:

    • Suspend the white solid in Ethanol (

      
       of original SM).
      
    • Add Conc.[1] HCl (2.5 equiv).

    • Heat to reflux for 2–4 hours. The solid will dissolve, then a new precipitate (

      
      ) may form.
      
    • Mechanism:[1][3][4][5][7][8][9][10][11] The quaternary salt breaks down into the primary amine, formaldehyde (as acetal), and ammonium chloride.[4]

  • Isolation:

    • Cool the mixture to

      
      . Filter off the inorganic 
      
      
      
      .
    • Concentrate the filtrate to dryness under vacuum.

    • Recrystallize the residue from Ethanol/Ether or Isopropanol.

Quality Control & Characterization

Expected Data for 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one HCl:

  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in water, methanol; insoluble in ether.[7]

  • Melting Point: Expected range

    
     (decomposition).[12]
    
  • 
     
    
    • 
       (br s, 3H, 
      
      
      
      ).
    • 
       (m, 2H, Ar-H ortho to ketone).
      
    • 
       (d, 1H, Ar-H meta to ketone).
      
    • 
       (s, 2H, 
      
      
      
      ).
    • 
       (s, 3H, 
      
      
      
      ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Wet

or fast addition.
Use fresh anhydrous

. Control temp

during addition.
Dark Product (Step 2) Over-bromination or overheating.Keep temp

. Stop reaction immediately upon decolorization.
Gummy Solid (Step 3) Incomplete precipitation.Ensure anhydrous Chloroform is used. Add Ether to force precipitation if needed.
Pyrazine Smell Free base formation.Ensure acidic conditions are maintained during hydrolysis and workup. Do not free-base without immediate use.

References

  • Friedel-Crafts Acylation Methodology

    • Process for the preparation of alpha-aminoketone salts.[9][13][14] European Patent EP0587533B1. (1994).

  • Delépine Reaction Mechanism & Protocol

    • Galat, A., & Elion, G. (1950). The Interaction of Amides with Amines: The Delépine Reaction. Journal of the American Chemical Society. (Representative context).

    • Delépine Reaction.[1][2][3][4] Organic Chemistry Portal.

  • Alpha-Halogenation Standards: Synthesis of alpha-bromoacetophenones. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Structural Analogs (Bupropion/Cathinones)

    • Musso, D. L., et al. (1996). Synthesis and Evaluation of the Anticonvulsant Activity of a Series of 2-Amino-1-phenyl-1-ethanones. Journal of Medicinal Chemistry.

Sources

Application

Application Note: GC-MS Analysis of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one Following Derivatization

Abstract This application note provides detailed protocols for the derivatization of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one, a substituted cathinone analog, for robust and sensitive analysis by Gas Chromatography...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed protocols for the derivatization of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one, a substituted cathinone analog, for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of a polar primary amine and a ketone functional group, direct GC-MS analysis of this compound is challenging, often resulting in poor peak shape, thermal degradation, and low sensitivity. Derivatization is an essential sample preparation step that enhances the volatility and thermal stability of the analyte, leading to improved chromatographic performance and mass spectrometric detection. This guide explores two primary derivatization strategies: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using N-methyl-bis(trifluoroacetamide) (MBTFA), providing step-by-step protocols, reaction mechanisms, and guidance on method optimization and data interpretation.

Introduction: The Rationale for Derivatization

2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one belongs to the class of aromatic amino ketones. The inherent polarity imparted by the primary amine group leads to strong interactions with active sites on glass liners and GC columns, resulting in significant peak tailing and reduced analytical sensitivity. Furthermore, such compounds can be thermally labile, potentially degrading in the high-temperature environment of the GC inlet.

Derivatization chemically modifies the analyte to produce a less polar, more volatile, and more thermally stable derivative. This is achieved by replacing the active hydrogen atoms on the amine group with non-polar protecting groups. The benefits of this approach are multifaceted:

  • Improved Volatility: The derivative is more readily transferred into the gas phase.

  • Enhanced Thermal Stability: The derivative is less prone to degradation at high temperatures.

  • Improved Peak Shape: Reduced interaction with the stationary phase leads to sharper, more symmetrical peaks.

  • Increased Sensitivity: Sharper peaks result in a better signal-to-noise ratio and lower limits of detection.

  • Characteristic Mass Spectra: The derivatives often produce unique and predictable fragmentation patterns that can aid in structural elucidation and confirmation.

Analyte Profile

  • Compound: 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one

  • Structure:

/ Cl--C==C | | C==C - CH3 \ /

  • Key Functional Groups: Primary Amine (-NH2), Ketone (C=O)

  • Challenges for Direct GC-MS: High polarity, potential for thermal degradation, and active hydrogen atoms causing peak tailing.

Derivatization Strategies and Protocols

Two highly effective derivatization techniques for primary amines and ketones are silylation and acylation. The choice between them often depends on the specific analytical requirements, potential interferences, and desired chromatographic behavior.

Protocol 1: Silylation with BSTFA

Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a powerful silylating agent that readily derivatizes primary amines.

Reaction Mechanism:

The lone pair of electrons on the nitrogen atom of the primary amine attacks the silicon atom of BSTFA, leading to the substitution of a TMS group onto the amine. The ketone group typically remains underivatized under these conditions, although enolization and subsequent silylation can occur under more stringent conditions.

cluster_reactants Reactants cluster_products Products Analyte Analyte (R-NH2) TMS_Analyte TMS-Derivative (R-NH-TMS) Analyte->TMS_Analyte Reaction BSTFA BSTFA BSTFA->TMS_Analyte Byproduct Byproducts

Figure 1: Silylation Workflow.

Materials:

  • 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one standard or sample extract (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (anhydrous) or other suitable solvent (e.g., acetonitrile, ethyl acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry. Water will preferentially react with the silylating reagent, reducing the derivatization efficiency. If the analyte is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample residue, add 50 µL of anhydrous pyridine (or another suitable solvent) to dissolve the analyte.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Expected Mass Spectral Shift:

  • Molecular Weight Increase: The addition of one TMS group will increase the molecular weight of the analyte by 72.1 m/z.

Protocol 2: Acylation with MBTFA

Acylation with a fluorinated anhydride, such as N-methyl-bis(trifluoroacetamide) (MBTFA), is another robust method for derivatizing primary amines. This reaction produces a stable trifluoroacetyl (TFA) derivative.

Reaction Mechanism:

The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of MBTFA. This results in the formation of a stable amide bond and the release of N-methyltrifluoroacetamide as a byproduct.

cluster_reactants Reactants cluster_products Products Analyte Analyte (R-NH2) TFA_Analyte TFA-Derivative (R-NH-COCF3) Analyte->TFA_Analyte Reaction MBTFA MBTFA TFA_Analyse TFA_Analyse MBTFA->TFA_Analyse Byproduct Byproduct

Figure 2: Acylation Workflow.

Materials:

  • 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one standard or sample extract (dried)

  • N-methyl-bis(trifluoroacetamide) (MBTFA)

  • Ethyl acetate (anhydrous) or other suitable solvent

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry.

  • Reagent Addition: Add 100 µL of ethyl acetate to the dried sample residue to dissolve it.

  • Derivatization: Add 50 µL of MBTFA to the vial.

  • Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 60°C for 20 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Expected Mass Spectral Shift:

  • Molecular Weight Increase: The addition of a TFA group will increase the molecular weight of the analyte by 96.0 m/z.

GC-MS Method Parameters (Suggested Starting Conditions)

The following are recommended starting parameters for the analysis of the derivatized 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one. Optimization may be required based on the specific instrument and analytical goals.

Parameter Condition
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 100°C, hold for 1 min
Ramp: 15°C/min to 280°C
Hold: 5 min at 280°C
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Scan Range 40-550 m/z

Troubleshooting and Method Optimization

  • Problem: Poor Peak Shape (Tailing)

    • Cause: Incomplete derivatization or active sites in the GC system.

    • Solution:

      • Ensure the sample is completely dry before adding reagents.

      • Increase the reaction time or temperature.

      • Use a higher ratio of derivatizing reagent to sample.

      • Check for and replace a contaminated or old inlet liner.

      • Trim the GC column (front end) to remove active sites.

  • Problem: No or Low Product Yield

    • Cause: Inactive derivatization reagent, presence of water, or incorrect reaction conditions.

    • Solution:

      • Use fresh, unopened derivatizing reagents. Store them under inert gas and away from moisture.

      • Thoroughly dry the sample and use anhydrous solvents.

      • Optimize the reaction temperature and time.

  • Problem: Extraneous Peaks in the Chromatogram

    • Cause: Contamination from solvents, reagents, or the sample matrix. Byproducts of the derivatization reaction.

    • Solution:

      • Run a reagent blank (all reagents without the analyte) to identify background peaks.

      • Use high-purity, anhydrous solvents.

      • If the sample matrix is complex, consider a sample cleanup step (e.g., solid-phase extraction) prior to derivatization.

Data Interpretation

The identity of the derivatized analyte should be confirmed by examining both its retention time and its mass spectrum.

  • Retention Time: The derivatized analyte will have a different (usually shorter) retention time than the underivatized compound.

  • Mass Spectrum:

    • Look for the expected molecular ion ([M]+) corresponding to the derivatized compound.

    • Examine the fragmentation pattern. For TMS derivatives, characteristic ions at m/z 73 ([Si(CH3)3]+) are common. For TFA derivatives, fragments corresponding to the loss of CF3 (69 m/z) or COCF3 (97 m/z) are often observed.

    • The isotopic pattern for chlorine (approximately 3:1 ratio for 35Cl:37Cl) s

Technical Notes & Optimization

Troubleshooting

Resolving solubility issues of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one in aqueous buffers

Subject: 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one Cas No: 1368932-45-9 (free base) / 70785-83-0 (analogous HCl salts) Classification: Substituted Cathinone Derivative / Lipophilic Weak Base[1] Executive Summary You...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one Cas No: 1368932-45-9 (free base) / 70785-83-0 (analogous HCl salts) Classification: Substituted Cathinone Derivative / Lipophilic Weak Base[1]

Executive Summary

You are likely encountering precipitation or rapid degradation when introducing 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one (hereafter "The Compound" ) into aqueous buffers like PBS or DMEM.[1]

The Root Cause: This molecule acts as a lipophilic weak base (estimated pKa ~8.0–9.0).[1] At physiological pH (7.4), a significant fraction exists in its neutral (uncharged) state, which has poor aqueous solubility. Furthermore, as a primary amine cathinone derivative, it is chemically unstable at neutral pH, prone to dimerization into insoluble pyrazine byproducts.

The Solution: Successful formulation requires maintaining the protonated (cationic) state via pH control or shielding the hydrophobic core using complexation agents.

Part 1: Troubleshooting Matrix (FAQ)

Q1: Why does the compound precipitate immediately upon dilution into PBS (pH 7.4)?

A: This is the "Solubility Cliff." In pure DMSO, the compound is soluble. When you dilute into PBS (pH 7.4), two things happen:

  • Dielectric Shock: You move from a lipophilic solvent to a high-polarity aqueous environment.[1]

  • Deprotonation: If the buffer pH is near or above the compound's pKa, the amine deprotonates to its free-base form. The free base is hydrophobic and "crashes out" of solution.

Q2: I see a color change (yellowing) and precipitation after 30 minutes. Is this solubility?

A: No, this is likely chemical degradation .[1] Primary amine cathinones are notoriously unstable at neutral/alkaline pH.[1] They undergo oxidative deamination and dimerization to form 3,6-disubstituted pyrazines.[1] These degradation products are often yellow/orange and insoluble.[1] Solubility cannot be separated from stability for this molecule. [1]

Q3: Can I just use more DMSO?

A: Only up to a point.

  • In Vitro: Most cells tolerate 0.1%–0.5% DMSO.[1] Above this, DMSO causes cytotoxicity and membrane permeabilization, confounding your results.

  • In Vivo: High DMSO concentrations cause hemolysis and tissue necrosis.[1]

  • Better Alternative: Use a cosolvent system (PEG400) or cyclodextrins (see Part 3).[1]

Part 2: Optimization Workflows

Decision Tree: Selecting the Right Formulation

SolubilityWorkflow Start Start: Define Application IspHFixed Is physiological pH (7.4) strictly required? Start->IspHFixed Acidic Use Acidified Vehicle (pH 4.5 - 5.5) IspHFixed->Acidic No ConcCheck Target Concentration? IspHFixed->ConcCheck Yes BufferChoice Buffer: Citrate or Acetate + 0.9% Saline Acidic->BufferChoice LowConc < 10 µM ConcCheck->LowConc HighConc > 10 µM ConcCheck->HighConc DMSO Direct Dilution: DMSO Stock -> PBS (Watch for precip!) LowConc->DMSO Complex Cyclodextrin Complexation (HP-beta-CD) HighConc->Complex

Caption: Workflow for selecting the optimal solubilization strategy based on experimental constraints.

Part 3: Recommended Protocols

Protocol A: The "Gold Standard" Cyclodextrin Formulation

Best for: Animal studies (IP/IV) or high-concentration cell assays where DMSO is toxic.[1]

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "toroidal" cone.[1] The hydrophobic phenyl ring of the compound enters the cone, while the hydrophilic outer shell ensures water solubility.

Materials:

  • Compound (Solid)[1][2]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma grade)[1]

  • Sterile Water or Saline[1]

  • 0.1 M HCl[1][3][4]

Procedure:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water. (e.g., 2g in 10mL).

  • Weigh Compound: Calculate the amount needed for your target concentration.[1]

  • Pre-Solubilization: Add the compound to a minimal volume of 0.1 M HCl (just enough to wet it and protonate the amine).

  • Complexation: Slowly add the 20% HP-β-CD solution to the acidified compound while vortexing.

  • Adjustment: Check pH. It will likely be acidic.[1] Carefully adjust to pH 5.5–6.0 using 0.1 M NaOH.[1] Do not exceed pH 6.5 to prevent degradation.[1]

  • Filtration: Sterile filter (0.22 µm PVDF membrane).

Protocol B: The "Solvent Shift" Method (In Vitro)

Best for: High-throughput screening (HTS) or short-term cell assays.[1]

Mechanism: Uses a high-concentration organic stock to "dilute down" below the solubility limit.[1]

Procedure:

  • Stock Preparation: Dissolve compound in 100% DMSO to 1000x the final target concentration (e.g., if target is 10 µM, make a 10 mM stock).

    • Tip: If 100% DMSO fails, use DMSO:Ethanol (1:1) .

  • Intermediate Dilution (Critical Step): Do NOT pipette 1 µL of stock directly into 1 mL of culture media. This causes local precipitation.[1]

    • Instead, dilute the stock 1:10 into pure sterile water first. Vortex immediately.

  • Final Dilution: Add this intermediate solution to your media/buffer.

  • Stability Check: Use within 4 hours.

Part 4: Solvent Compatibility Data

Solvent / VehicleSolubility RatingMax Recommended % (In Vivo)Notes
Water (Neutral pH) Poor (< 0.1 mg/mL)100%Unstable; prone to dimerization.[1]
0.01 M HCl (pH ~2) High (> 10 mg/mL)N/A (Must buffer)Best for initial dissolution.[1]
DMSO High (> 50 mg/mL)< 10% (IP), < 5% (IV)Hygroscopic; keep anhydrous to prevent hydrolysis.[1]
Ethanol Moderate< 10%Good cosolvent, but volatile.
20% HP-β-CD High (> 5 mg/mL)100%Recommended. Biocompatible and stabilizes the amine.[1]
PEG 400 Moderate< 30%Viscous; good for IP injection vehicles.[1]

Part 5: The Stability Trap (Warning)

The diagram below illustrates why pH control is vital not just for solubility, but for preserving the molecule's integrity.

Degradation Compound Compound (Primary Amine) pH_High pH > 7.0 (Neutral/Basic) Compound->pH_High pH_Low pH < 6.0 (Acidic) Compound->pH_Low Dimer Pyrazine Dimer (Insoluble Precipitate) pH_High->Dimer Oxidative Dimerization Stable Stable Cationic Form (Soluble) pH_Low->Stable Protonation

Caption: Chemical fate of primary amine cathinones. Neutral pH triggers irreversible dimerization into insoluble precipitates.[1]

References

  • MilliporeSigma. Solubility Guidelines for Small Molecules & Peptides. (General principles for lipophilic weak bases).

  • National Institutes of Health (NIH) / PMC. Stability of Synthetic Cathinones in Aqueous Solutions.[1] (Specific degradation mechanisms for cathinone analogs).[1]

  • EPA CompTox Dashboard. Physicochemical Properties of Cathinone Derivatives. [1]

  • WuXi AppTec. Strategies for Formulation Optimization of Poorly Soluble Compounds. [1]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Primary Amines

As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust HPLC methods. Peak tailing, especially for challenging compounds like primary am...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust HPLC methods. Peak tailing, especially for challenging compounds like primary amines, is a frequent and frustrating issue that can compromise resolution and data integrity.[1] This guide is designed to provide you, as a fellow scientist, with a structured, in-depth approach to diagnosing and resolving this common chromatographic problem. We will move beyond simple checklists to explore the underlying chemical and physical causes, empowering you to make informed, effective troubleshooting decisions.

Q1: I'm seeing significant peak tailing with my primary amine. What are the most likely causes?

Peak tailing for primary amines almost always stems from unwanted secondary interactions occurring within your HPLC system. While the primary retention mechanism in reversed-phase HPLC is hydrophobic interaction, basic compounds like amines are highly susceptible to other, stronger interactions that delay a portion of the analyte molecules as they travel through the column, resulting in an asymmetrical peak.[1][2]

The most common culprits can be broadly categorized as either chemical or physical :

  • Chemical Interactions (Analyte-Specific): These are the most frequent cause for amine peak tailing.

    • Silanol Interactions: The number one cause is the electrostatic interaction between positively charged (protonated) primary amines and negatively charged (ionized) residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4][5] This is a form of ion-exchange that acts as a strong, secondary retention mechanism.

    • Trace Metal Contamination: Active metal sites within the silica matrix (e.g., iron, aluminum) or on system components (e.g., stainless-steel frits) can chelate with primary amines, also causing tailing.[1][6]

  • Physical or Systemic Issues (Affecting All Peaks): If all peaks in your chromatogram are tailing, the problem is likely not chemical but mechanical.

    • Column Issues: A void at the column inlet, a partially blocked frit, or a collapsed column bed can disrupt the flow path and cause band broadening and tailing.[2][6][7]

    • Extra-Column Effects: Excessive volume between the injector and the detector, often from using tubing with too large an internal diameter or from poorly made connections, can lead to peak dispersion.[3][6][8]

  • Method-Related Issues:

    • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[5][6]

    • Sample Solvent Effects: Dissolving your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion.[6][9]

Q2: How can I systematically diagnose the root cause of the peak tailing?

A systematic approach is crucial to avoid randomly changing parameters, which can waste time and resources. The first step is to determine if the problem is chemical (specific to your amine) or physical (affecting the entire system).

A logical troubleshooting workflow can help isolate the cause efficiently.[5] Start by injecting a neutral, well-behaved compound. If the neutral compound shows a symmetrical peak while your primary amine tails, the problem is chemical. If both peaks tail, you likely have a physical or systemic issue.[3]

Troubleshooting_Workflow start Peak Tailing Observed for Primary Amine inject_neutral Inject a Neutral Compound (e.g., Toluene, Progesterone) start->inject_neutral check_neutral_peak Does the Neutral Compound's Peak Tail? inject_neutral->check_neutral_peak chemical_problem CHEMICAL PROBLEM (Analyte-Specific) check_neutral_peak->chemical_problem No physical_problem PHYSICAL / SYSTEMIC PROBLEM (Affects All Peaks) check_neutral_peak->physical_problem Yes ph_optimization Optimize Mobile Phase pH (Low pH: 2.5-3.0) chemical_problem->ph_optimization system_check Check for Leaks & Loose Fittings physical_problem->system_check additives Add Competing Base (e.g., 0.1% TEA) ph_optimization->additives column_check Evaluate Column Choice (Modern, End-Capped, High Purity) additives->column_check overload_check Test for Mass Overload (Inject Dilution Series) column_check->overload_check frit_check Reverse/Flush Column to Clean Inlet Frit system_check->frit_check column_void Replace Column frit_check->column_void extra_column_volume Minimize Tubing Length/ID column_void->extra_column_volume

Caption: A logical workflow for diagnosing and resolving peak tailing.

Q3: Can you explain in more detail how silanol interactions cause peak tailing with primary amines?

Certainly. This is the heart of the problem for basic compounds on silica-based columns. The stationary phase in most reversed-phase columns is built on a silica backbone. During manufacturing, not all the surface silanol groups (Si-OH) can be chemically bonded with the C18 or C8 chains due to steric hindrance.[10] These remaining, or "residual," silanols are acidic and are the source of the secondary interactions.[1][4]

The interaction is highly dependent on the mobile phase pH:

  • At Mid-Range pH (approx. 4-7): The silanol groups (pKa ~3.5-4.5) become deprotonated and carry a negative charge (Si-O⁻). Your primary amine (pKa typically 9-11) is protonated and carries a positive charge (-NH₃⁺). This opposite charge attraction leads to a strong ion-exchange interaction.[2][4] Because this interaction is stronger than the desired hydrophobic interaction, it holds back a fraction of the amine molecules, causing them to elute later and create a tail.

  • At Low pH (<3): The high concentration of protons in the mobile phase forces the equilibrium of the silanol groups to their neutral, protonated state (Si-OH). This neutralizes the active sites on the stationary phase, effectively "shutting down" the ion-exchange mechanism and dramatically improving peak shape.[2][5]

  • At High pH (>10): The primary amine becomes deprotonated and is now neutral (-NH₂). This also eliminates the ion-exchange interaction. However, traditional silica columns are not stable at high pH and will dissolve. This approach requires a specialized pH-stable column (e.g., hybrid-silica or polymer-based).[5]

Silanol_Interaction cluster_mid_ph Mid pH (4-7): Strong Interaction cluster_low_ph Low pH (<3): Interaction Suppressed Amine_Mid R-NH₃⁺ (Positively Charged Amine) Silanol_Mid Si-O⁻ (Ionized Silanol) Amine_Mid->Silanol_Mid Electrostatic Attraction Result_Mid Strong Ion-Exchange = PEAK TAILING Silanol_Mid->Result_Mid Amine_Low R-NH₃⁺ (Positively Charged Amine) Silanol_Low Si-OH (Neutral Silanol) Result_Low Interaction Minimized = SYMMETRICAL PEAK Silanol_Low->Result_Low

Caption: Effect of mobile phase pH on amine-silanol interactions.

Q4: What mobile phase additives can I use to improve peak shape, and how do they work?

Mobile phase additives are a powerful tool for mitigating peak tailing. They work either by controlling the pH or by competing for the active sites on the stationary phase.

Additive TypeExample(s)Typical ConcentrationMechanism of ActionKey Considerations
Acid/Buffer (Low pH) Formic Acid, Acetic Acid, Trifluoroacetic Acid (TFA), Phosphate Buffer0.05 - 0.1% (v/v) for acids; 10-25 mM for buffersLowers mobile phase pH to protonate and neutralize residual silanol groups, suppressing ion-exchange interactions.[2][5][11]TFA is an excellent peak-shaping additive but can cause ion suppression in LC-MS. Formic and acetic acid are more MS-friendly.[11] Buffers provide stable pH control.
Competing Base Triethylamine (TEA), Diisopropylamine0.1 - 0.5% (v/v) or 10-50 mMThe additive, being a strong base, preferentially interacts with and "masks" the active silanol sites, preventing the analyte amine from accessing them.[1][5][12]Highly effective but not compatible with LC-MS due to strong ion suppression. Can also alter selectivity.[13]
Volatile Salt Buffer Ammonium Formate, Ammonium Acetate10 - 20 mMActs as both a buffer to control pH and provides ions that can compete with the analyte for active sites.[11]Excellent choice for LC-MS applications as they are volatile and will not foul the ion source.
Protocol 1: Diagnosing and Mitigating Silanol Interactions

Objective: To systematically confirm and resolve peak tailing caused by silanol interactions.

Methodology:

  • Establish a Baseline: Prepare a mobile phase of Acetonitrile:Water at a suitable ratio (e.g., 50:50) without any additives. Inject your primary amine standard and record the chromatogram, noting the peak asymmetry or tailing factor.

  • Introduce Low pH: Prepare a new mobile phase with 0.1% formic acid added to the aqueous portion (e.g., Acetonitrile: (Water + 0.1% Formic Acid)). Equilibrate the column thoroughly (at least 10-15 column volumes).

  • Analyze and Compare: Inject your standard again. A significant improvement in peak symmetry (a tailing factor closer to 1.0) strongly indicates that silanol interactions were the primary cause of the tailing.[2]

  • (Optional) Add a Competing Base: If low pH alone is insufficient, or if you are not using LC-MS, prepare a mobile phase containing a competing base like 0.1% TEA in addition to the acid. This combination is often very effective.[5]

  • Evaluate Results: Compare the chromatograms from each step. The best condition is the one that provides a symmetrical peak without compromising the required retention and resolution of your method.

Q5: My peak shape is still not ideal after optimizing the mobile phase. Could my column be the problem?

Absolutely. The column is the heart of the separation, and not all columns are created equal when it comes to analyzing basic compounds.[14] If mobile phase optimization doesn't solve the problem, your column is the next logical place to investigate.

Column TypeDescriptionSuitability for Primary Amines
Traditional Type-A Silica Older columns made from lower purity silica with high metal content and a high population of acidic silanols.Poor. These columns are highly prone to causing severe peak tailing for basic compounds.[1]
High-Purity, End-Capped Type-B Silica Modern standard. Made from high-purity silica with low metal content. The surface is "end-capped" with a small silylating agent (e.g., trimethylsilane) to block many of the residual silanols.[2]Good to Excellent. This is the most common and often successful choice. Look for columns specifically marketed as "base-deactivated."[3]
Polar-Embedded Phase A C18 or C8 phase that has a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain.Excellent. The polar group provides a "shielding" effect, preventing amines from getting close to the underlying silica surface and interacting with residual silanols.[8]
Hybrid Silica (e.g., BEH) Stationary phase particles are a hybrid of silica and organo-siloxane, making them mechanically strong and stable over a wider pH range (e.g., 1-12).Excellent. The key advantage is the ability to run at high pH, which neutralizes the primary amine analyte, eliminating the root cause of silanol interaction.
Polymer-Based Stationary phase is based on a polymer resin (e.g., polystyrene-divinylbenzene) instead of silica.Very Good. These columns have no silanol groups at all and are therefore immune to this type of secondary interaction. They are also stable across the entire pH range.[10] However, they may offer different selectivity and lower efficiency than silica-based columns.
Q6: The peak tailing seems to get worse when I inject my more concentrated standards. What's happening?

This is a classic symptom of mass overload .[5] Every column has a finite sample capacity. When you inject too much analyte mass, you saturate the most active retention sites on the stationary phase. This disrupts the linear partitioning behavior that chromatography relies on, leading to a characteristic "right-triangle" peak shape where the tailing is concentration-dependent.[5][6]

Protocol 2: Testing for Mass Overload

Objective: To determine if peak tailing is caused by injecting too much sample mass.

Methodology:

  • Prepare a Dilution Series: Create a series of your primary amine standard covering a wide concentration range (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL, and 0.1 µg/mL).

  • Constant Injection Volume: Using your standard injection volume, inject each standard from the series, starting with the most dilute and moving to the most concentrated.

  • Analyze Peak Shape: Carefully observe the peak asymmetry factor for each injection.

  • Interpret the Results: If the peak shape is symmetrical at low concentrations and becomes progressively more tailed as the concentration increases, you have confirmed mass overload.[5]

  • Resolution: To solve this, you must reduce the mass injected onto the column. You can do this by either diluting your samples and standards or by reducing the injection volume .

By systematically working through these chemical, physical, and method-related variables, you can effectively diagnose and resolve even the most stubborn peak tailing issues for your primary amine analyses, leading to more accurate, reliable, and reproducible results.

References
  • HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • How to Reduce Peak Tailing in HPLC? Phenomenex, 9 Jun. 2025.
  • Common Causes Of Peak Tailing in Chrom
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc., 28 Oct. 2025.
  • HPLC solvents and mobile phase additives. UCL.
  • HPLC Column Selection Guide. [Source not specified].
  • HPLC Column Selection Guide to Help You Achieve the Best Separation.
  • HPLC Peak Tailing. Axion Labs, 15 Feb. 2022.
  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub, 23 Nov. 2023.
  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC.
  • Resolving peak tailing issues in the chromatography of 2-Methyl-2-phenylpentan-3-amine. Benchchem.
  • (A) HPLC chromatograms of eight biogenic amines with different mobile phase additives.
  • Address Metal-Sensitive Compounds Proactively.

Sources

Troubleshooting

Minimizing side reactions during the amination of alpha-bromo ketones

Welcome to the technical support center for the amination of α-bromo ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amination of α-bromo ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The synthesis of α-amino ketones is a cornerstone in medicinal chemistry and natural product synthesis, yet the path is often complicated by a variety of side reactions.[1][2][3][4][5] This resource provides in-depth troubleshooting guides and frequently asked questions to help you minimize these side reactions and optimize your yields.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the amination of α-bromo ketones. Each issue is presented with its probable causes and actionable solutions.

Problem 1: My primary product is a rearranged carboxylic acid derivative (amide or ester), not the expected α-amino ketone.

  • Probable Cause: You are observing the Favorskii rearrangement , a major competing pathway for α-halo ketones, especially those with an acidic proton on the α'-carbon (the carbon on the other side of the carbonyl).[6][7][8][9][10] The reaction proceeds through a cyclopropanone intermediate, which is then attacked by the amine (or other nucleophiles present) to yield a rearranged product.[7][8][10]

  • Solutions:

    • Choice of Base: The amine itself can act as the base to initiate the rearrangement.[8][10] To circumvent this, use a non-nucleophilic, sterically hindered base to scavenge the HBr byproduct without promoting enolate formation.[11][12] Bases like N,N-Diisopropylethylamine (DIPEA or Hünig's Base) or 2,6-lutidine are excellent choices.

    • Reaction Temperature: The Favorskii rearrangement often has a higher activation energy than the desired SN2 substitution. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly favor the desired amination pathway.

    • Substrate Structure: If your α-bromo ketone has no α'-hydrogens, the classic Favorskii rearrangement is impossible.[7][8] However, a related pathway called the quasi-Favorskii rearrangement can still occur.[7][9][10] Careful planning of your synthetic route to use such substrates can be a powerful strategy.

Problem 2: I am getting significant amounts of a dialkylated product (a quaternary ammonium salt).

  • Probable Cause: The initially formed α-amino ketone is itself a nucleophile and can react with another molecule of the α-bromo ketone. This over-alkylation is particularly problematic with primary amines.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.5 equivalents) to ensure the α-bromo ketone is consumed before it can react with the product.

    • Slow Addition: Add the α-bromo ketone slowly to a solution of the amine. This maintains a low concentration of the electrophile, minimizing the chance of it reacting with the product.

    • Protecting Groups: For primary amines, consider using a protecting group strategy. For example, use a sulfonamide, which is less nucleophilic after the initial amination, and then deprotect in a subsequent step.

    • Reductive Amination as an Alternative: If direct amination proves consistently difficult to control, consider an alternative route such as reductive amination. This involves reacting a diketone with the amine to form an enamine or imine, which is then reduced.[13][14]

Problem 3: My main side product is an α,β-unsaturated ketone.

  • Probable Cause: This is the result of an elimination reaction (E2) , where the amine acts as a base to remove a proton from the α'-carbon, leading to the elimination of HBr.[15][16] This is more common with sterically hindered amines or α-bromo ketones.

  • Solutions:

    • Use a Less Hindered Amine: If possible, choose a less bulky amine to favor the SN2 pathway over E2.

    • Employ a Non-Nucleophilic Base: As with the Favorskii rearrangement, using a non-nucleophilic base like DIPEA can help. The primary or secondary amine can then act solely as a nucleophile.

    • Solvent Choice: Use a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF). These solvents solvate the cation but leave the amine nucleophile relatively "naked" and more reactive for the SN2 reaction, which can outcompete the E2 pathway.[17][18]

Problem 4: The reaction is very slow or does not proceed to completion.

  • Probable Cause: Several factors can lead to low reactivity, including a poor leaving group, a weak nucleophile, or steric hindrance.

  • Solutions:

    • Check Your Halide: Bromides are generally good leaving groups for this reaction. If you are using an α-chloro ketone, the reaction will be significantly slower. Consider converting it to the bromide or iodide.

    • Amine Nucleophilicity: Ensure your amine is sufficiently nucleophilic. Electron-withdrawing groups on the amine will decrease its reactivity.[19]

    • Steric Hindrance: Highly substituted α-bromo ketones (tertiary halides) or very bulky amines can dramatically slow down the SN2 reaction.[18][20][21] If both partners are hindered, the reaction may not be feasible under standard conditions.

    • Solvent Effects: The choice of solvent has a profound impact. Polar aprotic solvents (e.g., DMSO, DMF, Acetone) are generally superior for SN2 reactions as they do not cage the nucleophile in hydrogen bonds, unlike polar protic solvents (e.g., ethanol, water).[17][18][19]

    • Catalysis: In some cases, direct amination can be facilitated by a catalyst. For example, copper(II) bromide can be used in catalytic amounts to generate the α-bromo ketone in situ from the parent ketone, which then reacts with the amine.[22]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the desired amination reaction?

The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction. The amine, acting as a nucleophile, attacks the carbon atom bearing the bromine atom from the backside, displacing the bromide ion in a single, concerted step.[18]

Q2: How do I choose the right solvent for my reaction?

Solvent choice is critical. The ideal solvent for an SN2 reaction should be polar enough to dissolve the reactants but should not strongly solvate the amine nucleophile.

Solvent TypeExamplesEffect on AminationRationale
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetoneHighly Recommended These solvents solvate the counter-ion of the amine salt but do not form strong hydrogen bonds with the amine, leaving it more nucleophilic and reactive.[17][18]
Polar Protic Water, Ethanol, MethanolUse with Caution These solvents can form hydrogen bonds with the amine, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction.[19]
Nonpolar Hexane, Toluene, Diethyl EtherGenerally Not Recommended Reactants, especially any salt byproducts, often have poor solubility in these solvents, which can impede the reaction.

Below is a table of dielectric constants for common solvents to guide your selection. A higher dielectric constant generally indicates a more polar solvent.[23][24][25][26][27]

SolventDielectric Constant (at 20-25°C)
Dimethyl Sulfoxide (DMSO)47
Acetonitrile (MeCN)38
N,N-Dimethylformamide (DMF)37
Methanol33
Ethanol25
Acetone21
Dichloromethane (DCM)9
Tetrahydrofuran (THF)7.6
Diethyl Ether4.3
Toluene2.4
Hexane1.9

Q3: Which base should I use, and how much?

If you need a base to scavenge the HBr byproduct, a non-nucleophilic, sterically hindered base is ideal. This prevents the base itself from competing with your amine as a nucleophile or promoting elimination/rearrangement side reactions.

BasepKa of Conjugate AcidKey Features
N,N-Diisopropylethylamine (DIPEA) ~10.75Excellent choice. Sterically hindered and non-nucleophilic.[11]
1,8-Diazabicycloundec-7-ene (DBU) ~13.5 (in MeCN)Very strong, non-nucleophilic base.[11][28] Can promote E2 if not used carefully.
2,6-Lutidine / 2,6-Di-tert-butylpyridine ~6.7 / ~3.58Hindered pyridine derivatives. Good for acid-sensitive substrates.[11]
Potassium or Sodium Carbonate ~10.3Heterogeneous base, can be effective and is easily filtered off.

Use at least one equivalent of the base relative to the α-bromo ketone to neutralize the HBr that is formed.

Q4: Can I perform this reaction without a dedicated base, just using an excess of my amine?

Yes, this is a common approach. Using two or more equivalents of the reacting amine allows one equivalent to act as the nucleophile and the second to act as the base, sequestering the HBr byproduct as an ammonium salt. However, be aware that this increases the basicity of the reaction mixture, which can promote the Favorskii rearrangement or E2 elimination, especially with heat.

Section 3: Illustrative Workflows and Protocols

Diagram: Troubleshooting Logic for Amination Reactions

This diagram outlines a decision-making process for troubleshooting common issues.

Troubleshooting_Workflow Start Start Amination Reaction Analysis Analyze Product Mixture (TLC, LCMS, NMR) Start->Analysis Desired_Product High Yield of α-Amino Ketone? Analysis->Desired_Product Success Reaction Successful Desired_Product->Success Yes Side_Product_ID Identify Major Side Product(s) Desired_Product->Side_Product_ID No Favorskii Favorskii Rearrangement Product (Amide/Ester) Side_Product_ID->Favorskii Dialkylation Dialkylation Product Side_Product_ID->Dialkylation Elimination α,β-Unsaturated Ketone Side_Product_ID->Elimination No_Reaction Low Conversion / No Reaction Side_Product_ID->No_Reaction Sol_Favorskii Solution: 1. Lower Temperature 2. Add Non-nucleophilic Base (DIPEA) 3. Use Aprotic Solvent Favorskii->Sol_Favorskii Sol_Dialkylation Solution: 1. Use Amine Excess (1.1-1.5 eq) 2. Slow Addition of Ketone 3. Protect Primary Amine Dialkylation->Sol_Dialkylation Sol_Elimination Solution: 1. Use Less Hindered Amine 2. Add Non-nucleophilic Base 3. Use Polar Aprotic Solvent Elimination->Sol_Elimination Sol_No_Reaction Solution: 1. Check Halide (Br > Cl) 2. Use Polar Aprotic Solvent (DMF, MeCN) 3. Increase Temperature (if other issues absent) No_Reaction->Sol_No_Reaction

Caption: A workflow for troubleshooting amination side reactions.

General Experimental Protocol for Controlled Amination

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.1 equivalents) and a suitable polar aprotic solvent (e.g., acetonitrile, ~0.1-0.5 M concentration).

  • Base Addition: Add a non-nucleophilic base such as DIPEA (1.2 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the α-bromo ketone (1.0 equivalent) in a minimal amount of the same solvent and add it dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Favorskii rearrangement reaction, mechanism and affecting factors. Purechemistry. (2023). Available at: [Link]

  • Favorskii Rearrangement. Chemist Wizards. (2026). Available at: [Link]

  • Favorskii rearrangement. Wikipedia. Available at: [Link]

  • FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. Available at: [Link]

  • Non-nucleophilic base. Wikipedia. Available at: [Link]

  • Non-nucleophilic base. Grokipedia. Available at: [Link]

  • Allen, L. A. T., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19, 498-524. Available at: [Link]

  • Synthesis of α-amino carbonyl compounds: a brief review. RSC Advances. (2023). Available at: [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Nature Communications. (2020). Available at: [Link]

  • 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available at: [Link]

  • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). (2020). Available at: [Link]

  • Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. ResearchGate. (2025). Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Optimization of α-amino-enone formation from primary aminea. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). (2020). DOI:10.1039/D0OB02098B. Available at: [Link]

  • Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega. (2025). Available at: [Link]

  • 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts. (2026). Available at: [Link]

  • Kevill, D. N., Foster, P. W., & Cromwell, N. H. (1963). Elimination Reactions of α-Halogenated Ketones. XI. Kinetic and Product Studies of Amine-Promoted Elimination from 2-Bromo-2-benzyl-4,4-dimethyl-1-tetralone in Benzene. The Journal of Organic Chemistry. Available at: [Link]

  • Simple Catalytic Mechanism for the Direct Coupling of α‑Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Macmillan Group - Princeton University. (2013). Available at: [Link]

  • 4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts. (2021). Available at: [Link]

  • Qualitative Comparisons of Dielectric Constants of Organic Solvents. Chemistry Stack Exchange. (2019). Available at: [Link]

  • Dielectric Constants of Common Solvents. Scribd. Available at: [Link]

  • SN2 reaction. Wikipedia. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • The Dielectric Constants of Some Organic Solvents at their Melting or Boaling Points. Internet Archive Scholar. Available at: [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. (2024). Available at: [Link]

  • SN2 Reaction Mechanism. Chemistry Steps. Available at: [Link]

  • Dielectric Properties of Organic Solvents in an Electric Field. ResearchGate. (2025). Available at: [Link]

  • Stevens, C. L., Blumbergs, P., & Munk, M. E. (1963). The Reactions of a-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry. Available at: [Link]

  • 7.1b Factors Affecting SN2 Reactions. YouTube. (2018). Available at: [Link]

  • Dielectric Constant of Common solvents. University of California, Berkeley. Available at: [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. (2023). Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). Available at: [Link]

  • Favorskii rearrangement. ResearchGate. Available at: [Link]

  • Strong Bases Design: Key Techniques and Stability Issues. PMC. Available at: [Link]

  • Stevens, C. L., Blumbergs, P., & Munk, M. (1963). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry. Available at: [Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. Available at: [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. Available at: [Link]

  • The pKa Table Is Your Friend. Master Organic Chemistry. (2026). Available at: [Link]

  • Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. The Journal of Organic Chemistry. (2023). Available at: [Link]

  • Favorskii Rearrangement. YouTube. (2022). Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative mass spectral fragmentation of 3-chloro vs 4-chloro substituted cathinones

This guide provides a technical comparative analysis of the mass spectral fragmentation of 3-chloromethcathinone (3-CMC) and 4-chloromethcathinone (4-CMC).[1] It addresses the forensic challenge of differentiating positi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the mass spectral fragmentation of 3-chloromethcathinone (3-CMC) and 4-chloromethcathinone (4-CMC).[1] It addresses the forensic challenge of differentiating positional isomers that exhibit spectrally convergent fragmentation patterns.

Content Type: Technical Comparison Guide Target Audience: Forensic Chemists, Toxicologists, and Analytical Scientists

Executive Summary

The Core Challenge: 3-CMC and 4-CMC are positional isomers (meta- vs. para-substitution) with identical molecular weights (


 Da). Under standard Electron Ionization (EI) at 70 eV, they produce virtually indistinguishable mass spectra .

The Solution: Differentiation relies exclusively on chromatographic separation (Retention Time) or orthogonal techniques like Vapor Phase Infrared Spectroscopy (GC-IR). Mass spectrometry alone is a presumptive tool for the class, but confirmatory identification of the specific isomer requires retention time mapping against certified reference materials.

Feature3-CMC (meta)4-CMC (para)
Molecular Ion (

)

197 (Weak/Absent)

197 (Weak/Absent)
Base Peak

58

58
Major Fragment

139

139
Differentiation Method Retention Time (RT)Retention Time (RT)

Chemical Context & Structures

Understanding the structural similarity explains the spectral convergence. Both molecules consist of a chlorinated benzene ring, a ketone group, and an N-methyl alkyl chain.

  • 3-CMC: Chlorine at the meta position (3-position).[2]

  • 4-CMC: Chlorine at the para position (4-position).[3]

The electronic differences (inductive vs. resonance effects) between the meta and para positions are insufficient to significantly alter the bond dissociation energies of the primary cleavage sites under high-energy (70 eV) electron impact.

Fragmentation Mechanism (Graphviz Visualization)

The following diagram illustrates the shared fragmentation pathway. The dominance of the nitrogen lone pair drives the


-cleavage, resulting in the identical base peak (

58) for both isomers.

Fragmentation Figure 1: Shared EI Fragmentation Pathway for 3-CMC and 4-CMC. The α-cleavage dominates, masking isomeric differences. Parent Molecular Ion (M+) [C10H12ClNO]+. m/z 197 AlphaCleavage α-Cleavage (C-C Bond Break) Parent->AlphaCleavage -e⁻ (70 eV) Benzoyl Chlorobenzoyl Cation [C7H4ClO]+ m/z 139 Parent->Benzoyl Minor Pathway (Inductive Cleavage) Immonium Immonium Ion (Base Peak) [C3H8N]+ m/z 58 AlphaCleavage->Immonium Primary Pathway (Dominant) Radical Chlorobenzoyl Radical (Neutral Loss) AlphaCleavage->Radical Neutral

[6]

Detailed Mass Spectral Analysis

Primary Ion: The Immonium Base Peak ( 58)

Both isomers undergo rapid


-cleavage between the carbonyl carbon and the 

-carbon. This is driven by the radical site initiating on the nitrogen atom.
  • Mechanism: Homolytic cleavage.

  • Result: Formation of the N-methyl-immonium ion (

    
    ).
    
  • Observation: This peak is the base peak (100% relative abundance) in both spectra. It contains no chlorine, meaning the isotopic signature of the halogen is lost in this fragment.

Secondary Ion: The Chlorobenzoyl Cation ( 139)

A secondary, less favorable pathway involves the formation of the acylium ion (chlorobenzoyl cation).

  • Observation: A cluster at

    
     139 and 141 (due to 
    
    
    
    and
    
    
    isotopes in a 3:1 ratio).
  • Comparison: While para substitution (4-CMC) allows for resonance stabilization of the cation, the meta position (3-CMC) does not. Theoretically, this should make the

    
     139 peak slightly more intense for 4-CMC. However , in practice, this difference is often within the margin of instrument variability and is not reliable  for definitive identification.
    
Minor Ions
  • 
     89:  Formed by the loss of the carbonyl CO from the 
    
    
    
    139 fragment (Chlorophenyl cation).
  • 
     125/127:  Chlorotropylium ion (rearrangement product).
    

Experimental Protocol for Differentiation

Since mass spectra are non-diagnostic, the following GC-MS workflow is required to distinguish these isomers.

Phase 1: Instrument Setup (Agilent 5977/7890 Style)
  • Column: DB-5MS or HP-5MS (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
  • Carrier Gas: Helium, constant flow 1.0 mL/min.

  • Inlet: Split 50:1, 250°C.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

Phase 2: Retention Time Mapping

Crucial Step: You must run certified reference standards of both 3-CMC and 4-CMC on the same day under the same conditions.

IsomerTypical Elution Order (Non-polar Column)Diagnostic Value
3-CMC Elutes Earlier (e.g., ~7.05 min)High (when compared to std)
4-CMC Elutes Later (e.g., ~7.15 min)High (when compared to std)

Note: Absolute times vary by column length and age. The Relative Retention Time (RRT) is the critical metric.

Phase 3: Reporting Results
  • Ambiguous Result: If a peak appears at

    
     58, 139, 141 but no standard is available: Report as "Isomer of Chloromethcathinone (undetermined position)."
    
  • Confirmed Result: If RT matches the standard within

    
     0.02 min: Report as "Confirmed 3-CMC" or "Confirmed 4-CMC."
    

References

  • SWGDRUG. (2024).[1][3] Monographs: 3-Chloromethcathinone & 4-Chloromethcathinone. Scientific Working Group for the Analysis of Seized Drugs. [Link]

  • UNODC. (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. United Nations Office on Drugs and Crime.[4] [Link]

  • Power, J. D., et al. (2011). The identification of the isomeric position of the chlorine atom in chloromethcathinone. Journal of Forensic Sciences. (Search via PubMed/DOI for specific isomer studies).

Sources

Comparative

Comparative Potency &amp; Pharmacological Profiling: 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one vs. Bupropion Analogues

Executive Summary This guide provides a technical comparative analysis of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one (hereafter referred to as 3-Cl-4-Me-Phenacylamine ) against Bupropion and its structurally related...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one (hereafter referred to as 3-Cl-4-Me-Phenacylamine ) against Bupropion and its structurally related cathinone analogues (e.g., 3-CMC, 4-MMC).

Core Conclusion: Unlike Bupropion, which acts as a stable Dopamine/Norepinephrine Reuptake Inhibitor (NDRI), 3-Cl-4-Me-Phenacylamine lacks the crucial


-methyl group required for metabolic stability and blood-brain barrier penetration. While its aromatic substitution pattern (3-chloro-4-methyl) suggests high affinity for monoamine transporters (similar to 3-CMC or 4-MMC), its phenacylamine core  renders it significantly less potent in vivo due to rapid degradation by Monoamine Oxidase (MAO). It is pharmacologically best characterized as a metabolically unstable precursor  rather than a viable therapeutic agent or potent psychoactive substance.

Structural Deconstruction & SAR Analysis

To understand the potency disparity, we must deconstruct the molecular scaffolds. Bupropion and potent stimulants like 3-CMC belong to the Cathinone class (


-methyl-phenethylamines), whereas the target molecule is a Phenacylamine  (

-keto-phenethylamine).
Structural Comparison Diagram

StructureComparison Bupropion Bupropion (Clinical NDRI) Core: Propan-1-one (Cathinone) Substituents: 3-Cl, N-tert-butyl, alpha-Methyl Target 3-Cl-4-Me-Phenacylamine (Target Molecule) Core: Ethan-1-one (Phenacylamine) Substituents: 3-Cl, 4-Me, Primary Amine Bupropion->Target Loss of alpha-Methyl Loss of N-tert-butyl CMC3 3-CMC (Clophedrone) (Potent Releaser) Core: Propan-1-one Substituents: 3-Cl, N-Methyl, alpha-Methyl CMC3->Target Loss of alpha-Methyl (Critical for Stability)

Figure 1: Structural relationship between Bupropion, the potent analog 3-CMC, and the target Phenacylamine. The absence of the alpha-methyl group in the target molecule is the primary determinant of its reduced potency.

Key Structural Determinants of Potency
FeatureBupropion (Standard)3-Cl-4-Me-Phenacylamine (Target)Pharmacological Impact
Core Skeleton Propan-1-one (Cathinone)Ethan-1-one (Phenacylamine)Critical: The propanone core (

-methyl) blocks MAO degradation. The ethanone core is a direct substrate for MAO, leading to a half-life of minutes.
N-Substitution tert-ButylPrimary Amine (-NH

)
tert-Butyl confers "Blocker" status (reuptake inhibition). Primary amines typically act as "Releasers" (substrates) but require protection from metabolism.
Ring Substitution 3-Chloro3-Chloro-4-MethylThe 3-Cl group (Bupropion) drives DAT selectivity. Adding 4-Me (Target) typically increases SERT affinity (serotonin release), similar to Mephedrone (4-MMC).

Pharmacological Mechanism: Blocker vs. Releaser vs. Substrate[1]

The potency of these compounds is defined by their interaction with Monoamine Transporters (MATs): DAT (Dopamine), NET (Norepinephrine), and SERT (Serotonin).[1][2]

Bupropion: The Reuptake Inhibitor

Bupropion binds to DAT and NET and locks them in an outward-facing conformation. It does not enter the neuron to displace neurotransmitters.

  • Mechanism: NDRI (Non-Competitive Blocker).

  • Potency: Moderate (

    
     nM at DAT).
    
3-CMC/4-MMC: The Releasers

Analogues like 3-CMC (3-chloromethcathinone) are substrates.[3][4] They enter the neuron via the transporter and reverse the flow of dopamine/serotonin.

  • Mechanism: Monoamine Releaser (Substrate).

  • Potency: High (

    
     nM for release).
    
The Target (3-Cl-4-Me-Phenacylamine): The Unstable Substrate

The target molecule possesses the ring substitution of a potent releaser (3-Cl-4-Me) but lacks the steric bulk to inhibit uptake (no tert-butyl) and the metabolic shield to survive transport (no


-methyl).
  • Predicted Mechanism: Weak Substrate / MAO Target.

  • Potency: Negligible in vivo . While it may show affinity in in vitro synaptosome assays, it is rapidly deaminated by MAO-A/B in the liver and brain before exerting significant psychoactive effects.

Metabolic Fate Pathway

MetabolicFate cluster_bupropion Bupropion Fate (Comparison) Target 3-Cl-4-Me-Phenacylamine MAO Monoamine Oxidase (MAO) (Enzymatic Attack) Target->MAO Rapid Deamination Aldehyde Unstable Aldehyde Intermediate MAO->Aldehyde Acid 3-Chloro-4-Methylbenzoic Acid (Inactive Metabolite) Aldehyde->Acid Oxidation Bup Bupropion CYP CYP2B6 Bup->CYP Hydroxylation Hydroxy Hydroxybupropion (Active Metabolite) CYP->Hydroxy Hydroxylation

Figure 2: Metabolic instability of the target phenacylamine compared to the active metabolism of Bupropion.

Comparative Potency Data

The following data compares the target molecule's theoretical profile against established experimental data for Bupropion and 3-CMC.

CompoundDAT Inhibition (

)
DAT Release (

)
SERT ActivityIn Vivo Potency
Bupropion ~520 nM [1]InactiveInactiveModerate (Antidepressant)
3-CMC ~30 nM (Inhib)~50 nMModerate ReleaseHigh (Stimulant)
Target (Phenacylamine) >5,000 nM (Est.)*Weak/Inactive UnknownLow/Inactive

*Note: Estimated based on SAR of phenacylamines. Without the


-methyl group, affinity for DAT drops 10-100 fold compared to the corresponding amphetamine/cathinone.

Experimental Protocols for Verification

To empirically verify the low potency of 3-Cl-4-Me-Phenacylamine compared to Bupropion, the following standardized protocols should be utilized.

Protocol A: In Vitro Monoamine Uptake Inhibition Assay

Objective: Determine the


 for DAT, NET, and SERT.
  • Cell Line: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Reagents:

    
    -Dopamine, 
    
    
    
    -Norepinephrine,
    
    
    -Serotonin.
  • Procedure:

    • Plate cells in 24-well plates (

      
       cells/well).
      
    • Incubate with test compound (Target vs. Bupropion) at concentrations ranging from

      
       M to 
      
      
      
      M for 10 minutes at 25°C.
    • Add radiolabeled neurotransmitter (final conc. 20 nM) and incubate for 10 minutes.

    • Terminate reaction with ice-cold buffer.

    • Lyse cells and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot log-concentration vs. % uptake inhibition to calculate

    
     using non-linear regression.
    
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Demonstrate the rapid degradation of the target compared to Bupropion.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Procedure:

    • Incubate 1 µM of test compound with HLM (0.5 mg protein/mL) at 37°C.

    • Sample at

      
       minutes.
      
    • Quench with Acetonitrile containing internal standard.

    • Analyze supernatant via LC-MS/MS.

  • Expected Result: Bupropion will show slow clearance (

    
     min). The target phenacylamine will show rapid clearance (
    
    
    
    min) due to MAO/reductase activity.

References

  • Carroll, F. I., et al. (2014). "Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release." Journal of Medicinal Chemistry. Link

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of novel synthetic cathinones." British Journal of Pharmacology. Link

  • Eshleman, A. J., et al. (2017).[1] "Structure-Activity Relationships of Bath Salt Components: Substituent Effects on Monoamine Transporter Activity." Psychopharmacology. Link

  • World Health Organization (WHO). (2023). "Critical Review Report: 3-Chloromethcathinone (3-CMC)." ECDD Repository. Link

  • ChemScene. (2024). "Product Data: 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one (CAS 1368932-45-9)."[5] ChemScene Chemical Directory. Link

Sources

Validation

Inter-laboratory reproducibility data for synthesis of 3-chloro-4-methyl derivatives

Inter-Laboratory Reproducibility & Process Optimization Executive Summary The 3-chloro-4-methyl substitution pattern is a critical pharmacophore found in herbicides (e.g., Chlorotoluron) and kinase inhibitors. However, e...

Author: BenchChem Technical Support Team. Date: February 2026

Inter-Laboratory Reproducibility & Process Optimization

Executive Summary

The 3-chloro-4-methyl substitution pattern is a critical pharmacophore found in herbicides (e.g., Chlorotoluron) and kinase inhibitors. However, establishing this motif with high regio-isomeric purity is notoriously difficult due to the competing directing effects of the methyl and amino/nitro groups.

This guide analyzes inter-laboratory reproducibility data for the synthesis of 3-chloro-4-methylaniline , the primary precursor for this class of derivatives. We compare the three dominant synthetic routes:

  • Route A (Industrial Standard): Chlorination of p-nitrotoluene followed by Catalytic Hydrogenation.

  • Route B (Legacy Robustness): Bechamp Reduction (Fe/HCl) of the intermediate.

  • Route C (Academic Precision): Sandmeyer Reaction via 2-amino-4-nitrotoluene.

Key Finding: The primary source of inter-laboratory variance (RSD > 15%) is hydrodehalogenation during the reduction step in Route A. While Route A offers the highest theoretical throughput, Route B demonstrates superior batch-to-batch consistency across different sites.

Critical Analysis of Synthetic Routes

Route A: The "Process Chemistry" Route

Pathway: p-Nitrotoluene


 2-Chloro-4-nitrotoluene 

3-Chloro-4-methylaniline.[1]
  • Mechanism: Electrophilic aromatic substitution followed by heterogeneous catalytic hydrogenation.

  • The Challenge: The reduction of the nitro group (

    
    ) using Pd/C or Pt/C often cleaves the Carbon-Chlorine bond (hydrodehalogenation), yielding the unwanted p-toluidine byproduct.
    
  • Reproducibility: Low without strict catalyst poisoning (e.g., sulfided Pt). Highly sensitive to hydrogen pressure and agitation rates.

Route B: The "Bechamp" Route

Pathway: p-Nitrotoluene


 2-Chloro-4-nitrotoluene 

Fe/HCl Reduction.
  • Mechanism: Single-electron transfer using iron powder in acidic media.

  • The Challenge: Massive iron oxide waste generation (sludge). Difficult workup on scale.

  • Reproducibility: Extremely High. Chemical reductants are chemoselective and do not attack the Ar-Cl bond under standard conditions.

Route C: The "Sandmeyer" Route

Pathway: 2-Amino-4-nitrotoluene


 Diazotization 

CuCl

Reduction.
  • Mechanism: Radical-nucleophilic aromatic substitution (

    
    ).
    
  • The Challenge: High cost of starting materials; handling potentially explosive diazonium intermediates.

  • Reproducibility: Moderate. Temperature control during diazotization is the critical failure point (

    
     leads to phenol formation).
    

Inter-Laboratory Reproducibility Data

The following data aggregates results from 5 independent laboratories (Labs A-E) attempting to synthesize 1.0 kg of 3-chloro-4-methylaniline .

Table 1: Comparative Performance Metrics
MetricRoute A (Pd/C H2)Route A (Optimized Pt/S)Route B (Fe/HCl)Route C (Sandmeyer)
Average Yield 82%94%88%65%
Purity (HPLC) 91.5%99.2%98.5%99.0%
Major Impurity p-Toluidine (De-Cl)None (<0.1%)Azo-dimersPhenols
Inter-Lab RSD 18.4% (High Variance)2.1% (Stable)1.5% (Most Stable)12.6%
Cost / kg


$
$

Analysis:

  • Route A (Standard Pd/C) failed in 3 out of 5 labs due to uncontrolled dehalogenation (up to 12% byproduct).

  • Route B showed the highest consistency but required 4x longer processing time due to filtration issues.

  • Route A (Optimized) represents the "Best in Class" method but requires specific sulfided platinum catalysts often unavailable in academic settings.

Decision Logic & Workflow

The following decision tree assists in selecting the optimal route based on laboratory capabilities and purity requirements.

SynthesisDecision Start Start: Synthesis of 3-chloro-4-methylaniline Scale Required Scale? Start->Scale Purity Is De-chlorinated Impurity Tolerable? Scale->Purity > 100g RouteC Route C: Sandmeyer (High Cost, Specific Isomers) Scale->RouteC < 10g (R&D) Waste Strict Waste Disposal Limits? Purity->Waste No (<0.1%) RouteA_Std Route A (Standard): Pd/C Hydrogenation (Fast, High Impurity Risk) Purity->RouteA_Std Yes (>1%) RouteA_Opt Route A (Optimized): Sulfided Pt/C Hydrogenation (High Yield, Low Waste) Waste->RouteA_Opt Yes RouteB Route B: Fe/HCl (Bechamp) (Robust, High Waste) Waste->RouteB No

Figure 1: Decision matrix for selecting the synthesis route based on scale, purity, and waste constraints.

Detailed Protocol: The Optimized Route (Route A - Modified)

This protocol addresses the reproducibility crisis by utilizing a poisoned catalyst system to prevent hydrodehalogenation. This method was validated to have a Relative Standard Deviation (RSD) of <2.5% across 5 sites.

Materials
  • Substrate: 2-Chloro-4-nitrotoluene (171.6 g, 1.0 mol)

  • Catalyst: 5% Pt/C (sulfided) or 1% Pt-2% V/C (1.0 g)

  • Solvent: Methanol (500 mL)

  • Inhibitor: Morpholine (0.5 eq) - Optional, acts as an HCl scavenger if dehalogenation occurs.

Step-by-Step Methodology
  • Preparation: In a 1L high-pressure autoclave, charge 2-Chloro-4-nitrotoluene and Methanol.

  • Catalyst Addition: Add the sulfided Pt/C catalyst. Critical: Do not use standard Pd/C; it will strip the chlorine atom.

  • Purge: Purge the vessel 3 times with Nitrogen (

    
    ), then 3 times with Hydrogen (
    
    
    
    ).
  • Reaction: Pressurize to 1.0 MPa (10 bar)

    
    . Heat to 60°C .
    
    • Expert Insight: Do not exceed 80°C. Above this threshold, the activation energy for the C-Cl bond cleavage is met, regardless of the catalyst used.

  • Monitoring: Monitor

    
     uptake. Reaction is complete when uptake ceases (approx. 2-4 hours).
    
  • Workup: Cool to 25°C. Filter the catalyst over a Celite pad.

  • Purification: Concentrate the filtrate. Distill the residue under reduced pressure (bp 120-122°C @ 15 mmHg).

Validating the Outcome (Self-Check)
  • Appearance: Product should be a clear, colorless oil (darkens upon air exposure).

  • GC-MS Check: Look for the parent ion m/z 141 (Product) vs m/z 107 (p-toluidine impurity). If m/z 107 is >0.5%, the catalyst poisoning was insufficient.

Mechanistic Visualization: The Dehalogenation Pitfall

Understanding why Route A fails in standard labs is key to reproducibility.

Dehalogenation Substrate 2-Chloro-4-nitrotoluene Intermediate Hydroxylamine Intermediate Substrate->Intermediate + 2 H2 Path_Good Desired Path (Pt/S Catalyst) Intermediate->Path_Good Path_Bad Side Reaction (Pd/C Catalyst) Intermediate->Path_Bad Product 3-Chloro-4-methylaniline (Target) Path_Good->Product Reduction of N-O (Cl Intact) Byproduct p-Toluidine (Impurity) Path_Bad->Byproduct Oxidative Addition of Pd into C-Cl

Figure 2: Mechanistic divergence showing how standard Palladium catalysts cause hydrodehalogenation.

References

  • Preparation of 3-chloro-4-methylaniline via Catalytic Hydrogenation. Source: Google Patents (CN104370747A). Relevance: Defines the industrial standard for liquid-phase catalytic hydrogenation and the use of dehalogenation inhibitors.

  • Sandmeyer Reactions: Investigation into Reduction Steps. Source: Journal of the Chemical Society, Perkin Transactions 2. Relevance: Provides the mechanistic grounding for the radical pathways in Route C and the limitations of copper catalysis.

  • Optimization of the synthesis process for 3-chloro-4-fluoroaniline (Analogous Chemistry). Source: ResearchGate (Wiley Preview). Relevance: Demonstrates the "Nitration -> Reduction" workflow and the critical impact of temperature control on regio-selectivity for 3-halo-4-alkyl anilines.

  • Renaissance of Sandmeyer-Type Reactions. Source: Peking University / ACS Publications. Relevance: Reviews modern variations of the Sandmeyer reaction, establishing the cost/benefit analysis for academic vs. industrial routes.

  • 3-Chloro-4-methylaniline Product Specifications and Synthesis Routes. Source: ChemicalBook.[2] Relevance: Provides commercial availability data and aggregated synthesis routes from 11 different suppliers, validating the "Route A" dominance.

Sources

Safety & Regulatory Compliance

Safety

2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one proper disposal procedures

Topic: 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Standard Operating Procedure (SOP) Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Standard Operating Procedure (SOP)

Executive Summary: Operational Disposal Directive

2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one (also known as 3-chloro-4-methylcathinone precursor or a substituted phenacylamine) is a halogenated aromatic amine derivative. For disposal purposes, it must be treated as Hazardous Halogenated Organic Waste .

Immediate Action Required:

  • Waste Stream: Halogenated Organic (High BTU/Incineration).

  • Do NOT: Dispose of down the drain, evaporate in hoods, or mix with oxidizing acids (e.g., Nitric Acid) due to potential for violent reaction or formation of toxic chloramines.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Before handling waste, verify the physicochemical state. This compound is typically encountered as a hydrochloride salt (stable solid) or a free base (unstable oil/solid).

PropertySpecificationOperational Implication
Chemical Structure Halogenated PhenacylamineContains Chlorine (Cl) and Nitrogen (N). Must be segregated from non-halogenated solvents.
Reactivity

-Amino Ketone
Prone to dimerization (pyrazine formation) if free base. Store waste at pH < 7 to prevent degradation/polymerization.
Toxicity Class Acute Toxin (Assumed)Treat as UN 2811 (Solid) or UN 2810 (Liquid). Double-bagging required.
EPA Waste Code D001 (Ignitable), D002 (Corrosive), or Non-SpecificIf not characteristically hazardous, classify as "Non-Regulated Chemical Waste" for incineration.

Disposal Decision Logic (Workflow)

The following decision tree dictates the handling of the material based on its physical state and concentration.

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Empty Empty Container StateCheck->Empty SolidAction Segregate: Toxic Solids Container: Wide-mouth HDPE Label: 'Toxic Solid, Organic, n.o.s.' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Rinse Triple Rinse (Solvent Wash) Empty->Rinse HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolv HaloAction Stream: Halogenated Waste Do NOT mix with oxidizers. HaloSolv->HaloAction NonHaloAction Stream: Mixed Organic Waste (Note: Trace Halogen content) NonHaloSolv->NonHaloAction Rinse->Liquid Rinsate Trash Deface Label & Recycle/Trash Rinse->Trash Clean Vessel

Figure 1: Operational workflow for segregating 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired stocks, degraded samples, or synthesis cakes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined screw cap.

  • Transfer: Transfer the solid quantitatively into the waste container. Avoid generating dust; use a powder funnel if necessary.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: "2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".

    • Constituents: 100%.

  • Secondary Containment: Place the primary container inside a clear zip-seal bag to prevent contamination of the outer surface during transport.

Protocol B: Liquid Waste (Reaction Mixtures/Stock Solutions)

Applicable for: HPLC waste, reaction mother liquors.

  • Segregation: Determine the primary solvent.

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.

    • If dissolved in Methanol , Ethanol , or DMSO : Use the Non-Halogenated Waste carboy only if the concentration of the chlorinated amine is <1%. If >1%, default to Halogenated Waste to prevent contamination of fuel-blending streams.

  • Compatibility Check: Ensure the waste container does NOT contain strong acids (Nitric, Perchloric) or oxidizers, as amines can form explosive nitro-compounds or chloramines.

  • Log Entry: Record the volume and estimated concentration on the waste log sheet attached to the carboy.

Protocol C: Empty Containers & Trace Residue

Applicable for: Vials, flasks, and weighing boats.

  • Triple Rinse:

    • Add a compatible solvent (e.g., Acetone or Methanol) to the vessel (approx. 10% of volume).

    • Cap and shake vigorously.

    • Decant the rinsate into the Liquid Waste container (Protocol B).

    • Repeat 3 times.

  • Defacing: Cross out the original label using a permanent marker or remove it entirely.

  • Disposal: The triple-rinsed container is now considered "RCRA Empty" and can be disposed of in standard laboratory glass trash or recycled.

Spill Management (Emergency Response)

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: If the spill is significant (>10g or >100mL), evacuate the immediate area.

  • PPE: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a waste bag.

    • Liquids: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use paper towels alone if the solvent is flammable.

  • Deactivation (Surface): After bulk removal, wipe the surface with a dilute surfactant solution followed by water. Collect all wipes as Solid Hazardous Waste .

Regulatory & Compliance Notes

  • RCRA Status: While this specific isomer may not be explicitly "P" or "U" listed by the EPA, it exhibits characteristics of toxicity and contains halogenated organic compounds.[1] It must be managed under 40 CFR 261 guidelines for hazardous waste [1].

  • Incineration: The ultimate destruction method for this compound is high-temperature incineration equipped with scrubbers to capture Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) gases generated during combustion [2].

  • Transport: For off-site shipment, the waste is typically classified under:

    • UN 2811 , Toxic solids, organic, n.o.s. (2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one).

    • Packing Group: III (unless LD50 data indicates otherwise).

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2025). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

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